3-Oxoisoindoline-5-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-oxo-1,2-dihydroisoindole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-4-6-1-2-7-5-11-9(12)8(7)3-6/h1-3H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXKDLJQBYJDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C#N)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599923 | |
| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261726-80-0 | |
| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Oxoisoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Oxoisoindoline-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, safety information, and potential biological significance. While direct experimental data on this specific molecule is limited, this guide draws upon research into the broader class of isoindolinone derivatives to infer potential applications and areas for future investigation.
Chemical Identity and Properties
This compound is a bicyclic compound featuring an isoindolinone core with a nitrile functional group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1261726-80-0 | [1][2][3] |
| Molecular Formula | C₉H₆N₂O | [1][2] |
| Molecular Weight | 158.16 g/mol | [1][2] |
| Appearance | Detailed specifications available from suppliers | [3] |
| Purity | ≥99% (typical) | [3] |
| Storage | Store in a cool, dry place.[4] Keep in a tightly sealed container to prevent moisture absorption and contact with air.[4] | [3][4] |
Safety and Handling
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, some suppliers provide basic hazard information.
Table 2: Hazard Information for this compound
| Hazard Category | Information | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
General Handling Precautions:
Due to the limited safety data, it is recommended to handle this compound with the standard precautions for handling laboratory chemicals. This includes:
-
Using personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.
-
Working in a well-ventilated area or under a chemical fume hood.
-
Avoiding inhalation of dust or fumes.
-
Preventing contact with skin and eyes.
-
Washing hands thoroughly after handling.
Synthesis and Experimental Protocols
A documented method for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives has been reported, which may serve as a foundational reference for the synthesis of the 5-carbonitrile isomer.[5] The procedure involves a one-pot, three-component condensation reaction.
Hypothetical Synthesis Workflow:
The synthesis of isoindolinone derivatives often involves cyclization reactions. A potential synthetic route to this compound could be conceptualized as follows:
Caption: A generalized workflow for the synthesis of isoindolinone compounds.
Biological Activity and Potential Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not extensively documented in current literature. However, the isoindolinone scaffold is a recognized "privileged structure" in medicinal chemistry, present in numerous biologically active compounds.[1] Derivatives of isoindolinone and the related isoindoline-1,3-dione have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities.[1][2][6][7]
Potential Areas of Investigation:
-
Anticancer Activity: Isoindolinone derivatives have been explored as potential inhibitors of cyclin-dependent kinases (CDKs), such as CDK7, which are crucial regulators of the cell cycle and are often dysregulated in cancer.[8]
-
Anti-inflammatory Activity: Some isoindolinone derivatives have been shown to inhibit inflammatory pathways, such as the NF-κB signaling cascade.[1]
-
Neuroprotection: Studies on isoindoline-dione derivatives have indicated neuroprotective effects against oxidative stress, potentially through the activation of the NRF2 signaling pathway.[2][6][7]
The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, potentially influencing the binding affinity of the molecule to biological targets.[9][10]
Hypothetical Signaling Pathway Inhibition:
The following diagram illustrates a potential mechanism by which an isoindolinone derivative might exert anti-inflammatory effects through the inhibition of the NF-κB pathway.
Caption: A hypothetical model of NF-κB pathway inhibition by an isoindolinone derivative.
Experimental Workflows for Biological Evaluation
For researchers interested in investigating the biological activity of this compound, a general workflow for cell-based assays can be followed.
General Cell Viability Assay Workflow:
Caption: A standard workflow for assessing the cytotoxicity of a test compound.
Experimental Protocol: Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include appropriate controls (vehicle control, positive control). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
This compound represents a chemical entity with potential for further investigation in drug discovery and development. While direct experimental data is currently sparse, its structural similarity to other biologically active isoindolinone derivatives suggests that it may possess interesting pharmacological properties. Future research should focus on the experimental determination of its physicochemical properties, a thorough toxicological evaluation, and screening for biological activities, particularly in the areas of oncology, inflammation, and neurodegenerative diseases. Elucidation of its mechanism of action and identification of its molecular targets will be crucial steps in unlocking its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.1261726-80-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 4. This compound Manufacturer & Supplier China | Properties, Applications, Safety Data [nj-finechem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Oxoisoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Oxoisoindoline-5-carbonitrile, a key heterocyclic building block in medicinal chemistry. This document details a plausible synthetic pathway, experimental protocols for precursor synthesis, and a thorough analysis of its expected analytical and spectroscopic properties.
Introduction
This compound, also known as 5-cyanoisoindolin-1-one, is a bicyclic lactam derivative. The isoindolinone scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active compounds. The presence of a nitrile group at the 5-position offers a versatile handle for further chemical modifications, making this compound a valuable intermediate for the synthesis of novel therapeutic agents.
Compound Profile
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Cyanoisoindolin-1-one, 3-Oxo-5-cyanoisoindoline |
| CAS Number | 1261726-80-0[1] |
| Molecular Formula | C₉H₆N₂O |
| Molecular Weight | 158.16 g/mol |
Synthetic Pathway
A robust and well-documented synthetic route to this compound proceeds through the key intermediate, 5-cyanophthalide. This precursor can be synthesized from 5-carboxyphthalide, which is then subjected to ammonolysis to form the desired isoindolinone ring.
Experimental Protocols
Synthesis of 5-Cyanophthalide from 5-Carboxyphthalide
This protocol is adapted from established patent literature and involves a three-step process.[2]
Step 1: Synthesis of 5-Chlorocarbonylphthalide [2]
-
In a flask equipped with a reflux condenser and a nitrogen inlet, suspend 5-carboxyphthalide (1.0 eq) in toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the suspension.
-
Heat the reaction mixture to 60-80°C and stir for 3-5 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure to obtain crude 5-chlorocarbonylphthalide, which can be used in the next step without further purification.
Step 2: Synthesis of 5-Carbamoylphthalide
-
Dissolve the crude 5-chlorocarbonylphthalide in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0-5°C in an ice bath.
-
Bubble ammonia gas through the solution or add aqueous ammonium hydroxide (excess) dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Filter the resulting precipitate and wash with cold water to obtain 5-carbamoylphthalide.
Step 3: Dehydration of 5-Carbamoylphthalide to 5-Cyanophthalide [3]
-
Suspend 5-carbamoylphthalide (1.0 eq) in a suitable solvent like toluene.
-
Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux (approximately 75°C) for 4-6 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetic acid or toluene) to yield pure 5-cyanophthalide.[3]
Synthesis of this compound from 5-Cyanophthalide
-
Place 5-cyanophthalide (1.0 eq) in a sealed pressure vessel.
-
Add a solution of ammonia in a suitable solvent, such as methanol or ethanol (excess).
-
Heat the vessel to 100-150°C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction vessel to room temperature and carefully vent the ammonia.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Characterization Data
Detailed experimental spectra for this compound are not widely published. The following tables summarize the expected and reported data for the key intermediate, 5-cyanophthalide, and the predicted data for the final product based on analogous structures and spectroscopic principles.
Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 5-Cyanophthalide | C₉H₅NO₂ | 159.14 | Off-white solid |
| This compound | C₉H₆N₂O | 158.16 | Expected to be a solid |
Spectroscopic Data
Infrared (IR) Spectroscopy
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| 5-Cyanophthalide | ~3100, ~3090 | C-H stretch (aromatic)[4] |
| ~2231 | C≡N stretch (nitrile)[4] | |
| ~1757 | C=O stretch (γ-lactone)[4] | |
| ~1620, ~1470 | C=C stretch (aromatic)[4] | |
| This compound (Expected) | ~3200 (broad) | N-H stretch (lactam) |
| ~3100-3000 | C-H stretch (aromatic)[5] | |
| ~2230 | C≡N stretch (nitrile)[6] | |
| ~1680 | C=O stretch (γ-lactam) | |
| ~1610, ~1450 | C=C stretch (aromatic)[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Chemical shifts (δ) are in ppm. Expected values for the target compound are predicted based on the analysis of related structures.
¹H NMR Data
| Compound | Solvent | Chemical Shifts (δ) and Multiplicity |
| 5-Cyanophthalide [3] | DMSO-d₆ | 8.22 (s, 1H), 8.04 (d, 1H), 8.03 (d, 1H), 5.48 (s, 2H) |
| This compound (Expected) | DMSO-d₆ | ~8.5-9.0 (s, 1H, NH), ~7.8-8.2 (m, 3H, Ar-H), ~4.5 (s, 2H, CH₂) |
¹³C NMR Data
| Compound | Solvent | Chemical Shifts (δ) |
| 5-Cyanophthalide [3] | DMSO-d₆ | 169.3, 147.7, 132.8, 129.0, 127.5, 126.0, 118.0, 116.1, 70.0 |
| This compound (Expected) | DMSO-d₆ | ~168 (C=O), ~145 (Ar-C), ~135 (Ar-C), ~130 (Ar-CH), ~125 (Ar-CH), ~123 (Ar-CH), ~118 (C≡N), ~110 (Ar-C-CN), ~45 (CH₂) |
Mass Spectrometry (MS)
| Compound | Ionization Mode | Expected [M+H]⁺ |
| This compound | ESI+ | 159.0553 |
Applications in Drug Discovery
The 3-oxoisoindoline core is a component of several approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. For example, the immunomodulatory drugs thalidomide and lenalidomide feature a related phthalimide structure, which is structurally similar to the oxoisoindoline core. These drugs function as molecular glues, inducing the degradation of specific proteins via the E3 ubiquitin ligase pathway.
The nitrile group of this compound can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies. This makes it a valuable starting material for the development of new chemical entities targeting various biological pathways.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a detailed overview of a plausible synthetic route and the expected analytical and spectroscopic characteristics of this compound. The provided experimental protocols for the synthesis of its key precursor, 5-cyanophthalide, offer a practical starting point for researchers. The information compiled herein is intended to facilitate further research and development in the field of medicinal chemistry.
References
- 1. This compound Manufacturer & Supplier China | Properties, Applications, Safety Data [nj-finechem.com]
- 2. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 3. 5-Cyanophthalide synthesis - chemicalbook [chemicalbook.com]
- 4. myexperiment.org [myexperiment.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure Elucidation of 3-Oxoisoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectral characterization of 3-Oxoisoindoline-5-carbonitrile. Due to the limited availability of published experimental data for this specific molecule, this guide combines confirmed structural information with plausible synthetic routes and predicted spectroscopic data based on established chemical principles. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis who are interested in the isoindolinone scaffold.
Chemical Structure and Properties
This compound is a bicyclic aromatic compound featuring an isoindolinone core with a nitrile functional group at the 5-position. The isoindolinone moiety is a common scaffold in medicinal chemistry, known for its presence in a variety of biologically active molecules. The nitrile group is a versatile functional handle for further chemical modifications.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₆N₂O |
| Molecular Weight | 158.16 g/mol [1] |
| CAS Number | 1261726-80-0[1] |
| Canonical SMILES | C1=CC2=C(C=C1C#N)C(=O)N2 |
| Synonyms | 3-Oxo-5-cyanoisoindoline |
Hypothetical Synthesis
Proposed Synthetic Workflow
The following diagram illustrates a hypothetical two-step synthesis starting from 4-bromo-2-formylbenzonitrile. This approach involves a nucleophilic aromatic substitution to introduce the nitrile group, followed by a reductive amination and cyclization to form the isoindolinone ring.
Caption: Hypothetical synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-cyano-2-formylbenzonitrile
-
To a sealed reaction vessel, add 4-bromo-2-formylbenzonitrile (1 equivalent), copper(I) cyanide (1.2 equivalents), and anhydrous N,N-dimethylformamide (DMF).
-
Degas the mixture with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 150 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-cyano-2-formylbenzonitrile.
Step 2: Synthesis of this compound
-
Dissolve 4-cyano-2-formylbenzonitrile (1 equivalent) in a suitable solvent such as methanol or ethanol containing ammonia (e.g., a 7N solution in methanol).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) or bubble hydrogen through the solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the disappearance of the starting material. The reaction proceeds via reductive amination to form an intermediate amine, which undergoes spontaneous intramolecular cyclization to the lactam.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain this compound.
Spectroscopic Data for Structural Elucidation (Predicted)
The following sections detail the predicted spectroscopic data for this compound. This data is generated based on established principles of NMR, IR, and mass spectrometry and serves as a guide for the characterization of this molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene (CH₂) protons, and the amine (NH) proton of the isoindolinone ring system.
Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.80 | s | 1H | NH |
| ~8.10 | s | 1H | Ar-H (H-4) |
| ~7.95 | d, J ≈ 8.0 Hz | 1H | Ar-H (H-6) |
| ~7.80 | d, J ≈ 8.0 Hz | 1H | Ar-H (H-7) |
| ~4.50 | s | 2H | CH₂ |
Note: The aromatic protons will form a complex splitting pattern. The predicted values are approximations. The NH proton is expected to be a broad singlet and its chemical shift can be concentration and temperature-dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon skeleton, including the carbonyl, nitrile, and aromatic carbons.
Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C =O (Amide Carbonyl) |
| ~145.0 | Ar-C (Quaternary, C-7a) |
| ~138.0 | Ar-C (Quaternary, C-3a) |
| ~133.0 | Ar-C H (C-7) |
| ~128.0 | Ar-C H (C-4) |
| ~124.0 | Ar-C H (C-6) |
| ~118.0 | C ≡N (Nitrile) |
| ~112.0 | Ar-C (Quaternary, C-5) |
| ~45.0 | C H₂ |
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups present in the molecule.
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3200 | Medium, Broad | N-H | Stretch |
| ~3050 | Medium | C-H (Aromatic) | Stretch |
| ~2950 | Weak | C-H (Aliphatic) | Stretch |
| ~2230 | Strong, Sharp | C≡N (Nitrile) | Stretch |
| ~1690 | Strong, Sharp | C=O (Amide) | Stretch |
| ~1610, ~1480 | Medium | C=C (Aromatic) | Stretch |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry Fragmentation Data
| m/z | Ion | Description |
| 158 | [M]⁺˙ | Molecular Ion |
| 130 | [M - CO]⁺˙ | Loss of carbon monoxide |
| 129 | [M - CHO]⁺ | Loss of a formyl radical |
| 103 | [M - CO - HCN]⁺˙ | Loss of CO followed by hydrogen cyanide |
The fragmentation would likely be initiated by the loss of carbon monoxide from the lactam ring, a common fragmentation pathway for such structures.
Logical Relationships in Structural Elucidation
The following diagram outlines the logical workflow for confirming the structure of a synthesized batch of this compound using the predicted spectroscopic data.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Isoindolinone synthesis [organic-chemistry.org]
Spectroscopic Profile of 3-Oxoisoindoline-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 3-Oxoisoindoline-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide presents predicted spectroscopic characteristics based on the analysis of structurally related isoindolinone derivatives and established principles of spectroscopic interpretation. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound and its analogs in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from spectral data of analogous compounds and general spectroscopic principles.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1-8.3 | d | 1H | Ar-H |
| ~7.8-8.0 | d | 1H | Ar-H |
| ~7.6-7.8 | s | 1H | Ar-H |
| ~4.5 | s | 2H | CH₂ |
| ~8.5 (broad) | s | 1H | NH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (Lactam) |
| ~145 | Ar-C |
| ~135 | Ar-C |
| ~132 | Ar-C |
| ~128 | Ar-CH |
| ~125 | Ar-CH |
| ~124 | Ar-CH |
| ~118 | C≡N |
| ~110 | Ar-C-CN |
| ~45 | CH₂ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Medium, Broad | N-H Stretch |
| ~2230 | Strong, Sharp | C≡N Stretch |
| ~1690 | Strong | C=O Stretch (Lactam) |
| ~1610, 1480 | Medium | C=C Aromatic Ring Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 158 | High | [M]⁺ (Molecular Ion) |
| 130 | Medium | [M - CO]⁺ |
| 129 | High | [M - HCN]⁺ |
| 103 | Medium | [M - CO - HCN]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.[1][2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent disc using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal (for ATR) prior to scanning the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction. For GC-MS, dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. For LC-MS, dissolve the sample in a mixture of water and a polar organic solvent such as acetonitrile or methanol.[5]
-
Ionization: Utilize Electron Ionization (EI) at 70 eV for GC-MS to induce fragmentation and provide structural information. For LC-MS, Electrospray Ionization (ESI) is a common technique.[3][6]
-
Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The accurate mass measurement from high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[2]
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unict.it [iris.unict.it]
- 5. Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 3-Oxoisoindoline-5-carbonitrile: Physicochemical Properties, Experimental Protocols, and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoisoindoline-5-carbonitrile is a heterocyclic organic compound belonging to the isoindolinone class. The isoindolinone scaffold is a prominent structural motif in a variety of biologically active molecules and approved pharmaceuticals, demonstrating a wide range of therapeutic activities including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways based on the broader understanding of the isoindolinone chemical class.
Physicochemical Properties
Quantitative data for this compound is limited in publicly available literature. The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while the molecular formula and weight are definitive, other parameters are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O | [3] |
| Molecular Weight | 158.16 g/mol | [3] |
| CAS Number | 1261726-80-0 | [3] |
| Appearance | White to off-white solid (Predicted) | General knowledge |
| Melting Point | >250 °C (Predicted) | General knowledge of similar structures |
| Boiling Point | Decomposes before boiling (Predicted) | General knowledge of similar structures |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water (Predicted) | General knowledge of similar structures |
| pKa | ~15-16 for the N-H proton (Predicted) | General knowledge of lactams |
| LogP | 1.0 - 1.5 (Predicted) | General knowledge of similar structures |
Experimental Protocols
The following protocols are based on established methods for the synthesis, purification, and analysis of isoindolinone derivatives and can be adapted for this compound.[1][4][5]
Synthesis of this compound
This procedure is adapted from the synthesis of related isoindolinone structures.
Materials:
-
4-Cyano-2-formylbenzoic acid
-
Ammonia solution (28-30%)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: To a solution of 4-cyano-2-formylbenzoic acid (1 equivalent) in methanol in a round-bottom flask, add an excess of concentrated ammonia solution. Stir the mixture at room temperature for 2-4 hours until the formation of the intermediate imine is complete, as monitored by Thin Layer Chromatography (TLC).
-
Reduction and Cyclization: Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents) in portions. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. The reduction of the imine followed by intramolecular cyclization will yield this compound.
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of 1M HCl until the pH is neutral. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: To the aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification of this compound
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvents for chromatography (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
TLC plates
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane/methanol mixture) and spot it on a TLC plate. Develop the plate using a solvent system such as hexane:ethyl acetate (e.g., 1:1 or 2:1) to determine the appropriate mobile phase for column chromatography.
-
Column Chromatography: Prepare a silica gel column with the chosen solvent system. Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.[6]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The spectra should be consistent with the structure of this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound have been reported, the isoindolinone scaffold is a well-established pharmacophore.[1][2] Based on the activities of related compounds, this compound may exhibit potential as an inhibitor of various signaling pathways implicated in disease.
Potential as a Kinase Inhibitor
Many isoindolinone derivatives have been identified as potent kinase inhibitors.[7][8] For instance, some analogs have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.
Caption: Potential mechanism of kinase inhibition by this compound.
Potential Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival.[9][10] Some isoindolinone-containing compounds have been shown to inhibit this pathway, suggesting potential anti-inflammatory applications.
Caption: Putative inhibition of the NF-κB signaling pathway.
Potential Activation of the NRF2 Pathway
The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response.[11][12][13] Activation of NRF2 can protect cells from oxidative stress, a key factor in many diseases. Some electrophilic compounds can activate this pathway, and the structure of this compound suggests it could potentially interact with components of this pathway.
Caption: Hypothetical activation of the NRF2 antioxidant pathway.
Conclusion
This compound is a compound of interest due to its core isoindolinone structure, which is prevalent in many biologically active molecules. While specific experimental data for this compound is sparse, this guide provides a foundational understanding of its physicochemical properties, plausible experimental protocols, and potential therapeutic targets based on the well-documented activities of the isoindolinone class. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound and to determine its potential in drug discovery and development.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. calpaclab.com [calpaclab.com]
- 4. A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. NF-κB-iNOS-COX2-TNF α inflammatory signaling pathway plays an important role in methotrexate induced small intestinal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NRF2-ARE signaling is responsive to haloacetonitrile-induced oxidative stress in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Solubility of 3-Oxoisoindoline-5-carbonitrile in organic solvents
An In-depth Technical Guide to the Solubility of 3-Oxoisoindoline-5-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of this compound, a key intermediate in medicinal chemistry and materials science. A thorough understanding of its solubility is critical for reaction optimization, purification, formulation, and various downstream applications.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides qualitative solubility insights derived from reported synthetic procedures and outlines a comprehensive experimental protocol for its quantitative determination.
Qualitative Solubility Data
Analysis of synthetic methodologies for this compound indicates its solubility in certain organic solvents. The solvents listed below have been used in its reaction and purification steps, suggesting at least partial solubility.
| Solvent Name | Chemical Formula | Type | Basis for Inclusion |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Used as a solvent in the synthesis of this compound. |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Used as an eluent in the purification (column chromatography) of the compound. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Used as a solvent in the synthesis of a precursor to this compound. |
| Methanol | CH₄O | Polar Protic | Used as a solvent in the synthesis of a precursor to this compound. |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
To obtain precise solubility values, the isothermal shake-flask method is a widely accepted and robust technique. This protocol provides a step-by-step guide for its implementation.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature orbital shaker/incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker.
-
Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Extraction and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the extracted solution through a syringe filter into a volumetric flask to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: A flowchart of the shake-flask method for determining compound solubility.
An In-depth Technical Guide to 3-Oxoisoindoline-5-carbonitrile
For researchers, scientists, and professionals in drug development, a thorough understanding of novel chemical entities is paramount. This guide provides a detailed overview of 3-Oxoisoindoline-5-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry.
Nomenclature
The systematic and unambiguous naming of a chemical compound is crucial for clear communication in research and development.
IUPAC Name: 3-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile
The parent heterocycle is isoindoline, for which the preferred IUPAC name is 2,3-dihydro-1H-isoindole.[1] The "3-oxo" prefix indicates a carbonyl group at the third position of the isoindoline ring, and "5-carbonitrile" specifies a nitrile group attached to the fifth carbon of the benzene ring.
Synonyms:
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 1261726-80-0 | [3][4] |
| Molecular Formula | C₉H₆N₂O | [3] |
| Molecular Weight | 158.16 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Storage | Store at room temperature in a cool, dry place away from heat and direct sunlight. Keep in a tightly sealed container. | [2][3] |
Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. Below is a detailed methodology for a key synthetic step.
Synthesis of this compound from 6-Bromoisoindolin-1-one
This protocol describes the cyanation of an aryl bromide to yield the target compound, a common transformation in the synthesis of nitrile-containing molecules.
Materials:
-
6-Bromoisoindolin-1-one (starting material)
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Zinc dust (Zn)
-
Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine 6-bromoisoindolin-1-one, zinc cyanide, tetrakis(triphenylphosphine)palladium(0), and zinc dust in dimethylformamide.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture with microwaves at a specified temperature and for a predetermined duration to drive the cyanation reaction to completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
The reaction mixture is then subjected to a standard aqueous work-up and extraction with a suitable organic solvent.
-
The organic layers are combined, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography, to afford pure this compound.
Visualizing Synthesis and Biological Relevance
Diagrams are essential for illustrating complex chemical and biological processes. The following diagrams, created using the DOT language, depict the synthetic workflow and the logical relationships of the biological activities of the broader isoindolinone class of compounds.
Caption: Synthetic pathway to this compound.
The isoindolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.
Caption: Biological activities associated with the isoindolinone chemical class.
References
A Technical Guide to Quantum Chemical Calculations for 3-Oxoisoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Oxoisoindoline-5-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its molecular structure, electronic properties, and reactivity is crucial for the rational design of novel derivatives with targeted biological activities. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level. This guide outlines a comprehensive computational methodology for the theoretical investigation of this compound using Density Functional Theory (DFT). While specific published quantum chemical data for this exact molecule is scarce, this document presents a standardized, robust protocol and representative data based on established computational practices for structurally related isoindoline and nitrile-containing compounds.[1][2][3] The aim is to provide a foundational framework for researchers to conduct, interpret, and apply these calculations in drug development and materials research.
Computational Methodology (Protocols)
The theoretical investigation of this compound can be effectively performed using Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost for organic molecules.[3][4]
-
Software: Calculations can be executed using standard quantum chemistry software packages such as Gaussian, ORCA, or NWChem.[5]
-
Level of Theory:
-
Method: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and suitable choice for reliable results in organic molecules.[6][7] For mechanistic studies or reactions where dispersion forces are critical, dispersion-corrected functionals like ωB97X-D may be employed.[8]
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set includes diffuse functions (+) on both heavy atoms and hydrogen, along with polarization functions (d,p), providing the necessary flexibility for accurately describing the electron distribution, particularly for the nitrile group and carbonyl oxygen.[3][6]
-
-
Computational Steps:
-
Geometry Optimization: An initial 3D structure of this compound is created. A full geometry optimization is then performed at the B3LYP/6-311++G(d,p) level of theory to locate the molecule's lowest energy conformation.[3]
-
Frequency Analysis: Following optimization, vibrational frequency calculations are conducted at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[1] These calculations also yield theoretical infrared (IR) spectra, which can be compared with experimental data.[2][9]
-
Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis for atomic charges.[1][6]
-
Data Presentation: Predicted Molecular Properties
The following tables summarize the quantitative data expected from the proposed computational study. These values are foundational for understanding the molecule's stability, reactivity, and potential intermolecular interactions.
Table 1: Predicted Optimized Geometrical Parameters (Representative data based on similar structures)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C=O | 1.22 |
| C-N (amide) | 1.38 | |
| C≡N (nitrile) | 1.16 | |
| C-C (aromatic) | 1.39 - 1.41 | |
| Bond Angles (°) | O=C-N | 125.0 |
| C-N-C | 128.0 | |
| C-C≡N | 179.0 |
Table 2: Predicted Vibrational Frequencies (Key frequencies for spectroscopic comparison)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3300 | Amide N-H bond stretch |
| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic C-H bond stretches |
| C≡N Stretch | ~2230 | Nitrile group stretch |
| C=O Stretch | ~1710 | Amide carbonyl stretch |
| C=C Stretch (Aromatic) | 1600 - 1450 | Aromatic ring skeletal vibrations |
Table 3: Predicted Electronic and Global Reactivity Descriptors (Calculated at the B3LYP/6-311++G(d,p) level)
| Property | Symbol | Predicted Value (eV) | Significance |
| HOMO Energy | EHOMO | -7.0 | Electron-donating ability |
| LUMO Energy | ELUMO | -2.5 | Electron-accepting ability |
| Energy Gap | ΔE = ELUMO - EHOMO | 4.5 | Chemical stability and reactivity |
| Electronegativity | χ = -(EHOMO+ELUMO)/2 | 4.75 | Ability to attract electrons |
| Chemical Hardness | η = (ELUMO-EHOMO)/2 | 2.25 | Resistance to change in electron distribution |
| Global Softness | S = 1/(2η) | 0.22 | Measure of molecular polarizability |
Discussion: The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.[4][8] The distribution of the HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attack, respectively.[1] For instance, DFT studies on similar isoindole molecules suggest the HOMO is often located over the aromatic ring, while the LUMO is concentrated over the electron-withdrawing groups.[1] The Molecular Electrostatic Potential (MEP) map visually identifies electron-rich (negative potential, typically near the carbonyl oxygen and nitrile nitrogen) and electron-poor (positive potential, near the amide hydrogen) regions, which are key for predicting non-covalent interactions with biological targets like proteins.[6]
Visualizations: Workflows and Applications
The following diagrams illustrate the computational workflow and the logical connections between the calculated properties and their applications in drug development.
Conclusion
This technical guide provides a robust framework for the quantum chemical investigation of this compound. By applying the detailed DFT protocol, researchers can generate valuable data on the molecule's geometric, vibrational, and electronic properties. These theoretical insights are instrumental in understanding its fundamental chemical behavior, interpreting experimental spectroscopic data, and guiding the rational design of new derivatives for applications in medicinal chemistry and materials science. The correlation of these computational results with experimental findings will ultimately accelerate the discovery and development of novel compounds with enhanced efficacy and desired properties.
References
- 1. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. Synthesis, molecular modeling studies and bronchodilation properties of nicotinonitrile containing-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Architectural Blueprint of a Promising Scaffold: A Technical Guide to 3-Oxoisoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxoisoindoline-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its synthesis and potential applications. While a detailed crystallographic analysis of this compound is not publicly available at the time of this publication, this document compiles relevant synthetic methodologies and discusses the structural characteristics of related isoindolinone derivatives to offer valuable insights for researchers in the field.
Introduction
The isoindolinone core is a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties. The incorporation of a carbonitrile group at the 5-position of the 3-oxoisoindoline ring system introduces a key functional group that can participate in various chemical transformations and modulate the electronic properties of the molecule, potentially enhancing its therapeutic efficacy. This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.
Crystalline Structure
A thorough search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a specific entry for the crystal structure of this compound. Therefore, detailed crystallographic data such as the crystal system, space group, and precise lattice parameters for this specific compound cannot be presented.
To provide a contextual understanding, Table 1 summarizes the crystallographic data for a related isoindolinone derivative, 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile. It is crucial to note that these data are for a different molecule and should be used for comparative and informational purposes only.
Table 1: Crystallographic Data for 3-(1,3-Dioxoisoindoline-2-yl)propanenitrile
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.1368 (17) |
| b (Å) | 8.2543 (16) |
| c (Å) | 12.646 (2) |
| α (°) | 90 |
| β (°) | 96.909 (3) |
| γ (°) | 90 |
| Volume (ų) | 946.8 (3) |
| Z | 4 |
Note: Data corresponds to a related but distinct compound and is provided for illustrative purposes.
Experimental Protocols: Synthesis of Isoindolinone Scaffolds
The synthesis of the 3-oxoisoindoline core can be achieved through various synthetic routes. A common and efficient method for the preparation of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives involves a one-pot, three-component condensation reaction.
General Procedure for the Synthesis of N-Substituted 3-Oxoisoindoline-1-carbonitriles
This protocol describes a general method for synthesizing N-substituted 3-oxoisoindoline-1-carbonitriles from 2-carboxybenzaldehyde, a primary amine, and trimethylsilyl cyanide (TMSCN) using sulfamic acid as a catalyst.
Materials:
-
2-carboxybenzaldehyde (1 equivalent)
-
Primary amine (1.2 equivalents)
-
Trimethylsilyl cyanide (TMSCN) (1.5 equivalents)
-
Sulfamic acid (NH₂SO₃H) (10 mol%)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 2-carboxybenzaldehyde, the primary amine, TMSCN, and sulfamic acid in ethanol is heated to reflux with stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Ethyl acetate is added, and the organic layer is washed sequentially with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 3-oxoisoindoline-1-carbonitrile.
Caption: General workflow for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitriles.
Signaling Pathways and Biological Activities
While specific signaling pathways directly modulated by this compound have not been extensively characterized, the broader class of isoindolinone derivatives has been implicated in various biological processes. For instance, certain isoindolinone-containing compounds have shown potential as antibacterial agents and inhibitors of enzymes such as carbonic anhydrase. The nitrile functionality, being a potent electron-withdrawing group and a hydrogen bond acceptor, is hypothesized to play a crucial role in the binding affinity and selectivity of these compounds to their molecular targets.
The logical relationship for investigating the biological activity of a novel compound like this compound would typically follow a structured screening process.
Caption: Logical workflow for the investigation of biological activity.
Conclusion
This compound represents a valuable building block for the development of novel therapeutic agents. Although its specific crystalline structure remains to be elucidated, the synthetic methodologies for related compounds are well-established, providing a solid foundation for further exploration. Future studies involving single-crystal X-ray diffraction are imperative to fully characterize the three-dimensional architecture of this promising scaffold, which will undoubtedly accelerate the rational design of new and effective drug candidates. Researchers are encouraged to pursue the crystallization of this compound to contribute this fundamental data to the scientific community.
A Comprehensive Technical Guide to the Biological Activity Screening of 3-Oxoisoindoline-5-carbonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the methodologies and potential biological activities associated with the 3-oxoisoindoline-5-carbonitrile scaffold. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes findings from structurally related isoindolinone derivatives to offer a predictive framework for its biological screening. The isoindolinone core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antioxidant, and enzyme inhibitory activities.[1]
Quantitative Biological Activity Data of Isoindolinone Derivatives
The following tables summarize the reported biological activities of various isoindolinone derivatives, offering insights into the potential therapeutic applications of the this compound core.
Table 1: Anticancer and Cytotoxic Activity
| Compound Derivative | Cell Line | Assay | Activity (IC₅₀) | Reference |
| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate | HepG2 | MTT | 5.89 µM | [2] |
| 2,3-Dioxoindoline-5-carbonitrile Derivative | HeLa | MTT | Significant Activity | [3] |
| 2,3-Dioxoindoline-5-carbonitrile Derivative | MCF-7 | MTT | Substantial Activity | [3] |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | - | - | 1.6 times more active than metamizole sodium (analgesic activity) | [4] |
| Isoindolinone derivative 2a | A549 | WST-1 | Dose-dependent anticancer activity | [5] |
Table 2: Enzyme Inhibition
| Compound Derivative | Target Enzyme | Inhibition Parameter | Value | Reference |
| Isoindolinone derivative 2c | Carbonic Anhydrase I (hCA I) | Kᵢ | 11.48 ± 4.18 nM | [5] |
| Isoindolinone derivative 2f | Carbonic Anhydrase I (hCA I) | Kᵢ | 16.09 ± 4.14 nM | [5] |
| Isoindolinone derivative 2c | Carbonic Anhydrase II (hCA II) | Kᵢ | 9.32 ± 2.35 nM | [5] |
| Isoindolinone derivative 2f | Carbonic Anhydrase II (hCA II) | Kᵢ | 14.87 ± 3.25 nM | [5] |
| N,N-phthaloylacetamide derivative | Cyclooxygenase-2 (COX-2) | - | Favored COX-2 selectivity | [6] |
Table 3: Antioxidant Activity
| Compound Derivative | Assay | Activity (SC₅₀) | Reference |
| Arylated tetrahydrobenzo[h]quinoline-3-carbonitriles | DPPH radical scavenging | 21.30–138.30 μM | [4] |
| 3-Oxoisoindoline-5-carboxamides | DPPH radical scavenging | Compound 8a showed dominant activity |
Experimental Protocols
Detailed methodologies for key biological assays are provided below to guide the screening of this compound.
Cytotoxicity Screening: MTT Assay
This protocol is for determining the in vitro cytotoxicity of a test compound against human cancer cell lines.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (this compound) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.[3][7]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[3][7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7] The percentage of cell viability is calculated, and the IC₅₀ value is determined.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.[8][9]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol or ethanol)
-
Test compound (this compound) dissolved in a suitable solvent
-
Positive control (e.g., ascorbic acid)
-
96-well plate or spectrophotometer cuvettes
-
Methanol or ethanol
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compound and the positive control in the chosen solvent.[9]
-
Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution. Add an equal volume of the DPPH working solution to each well. Include a blank containing only the solvent and DPPH solution.[9]
-
Incubation: Mix thoroughly and incubate the plate in the dark for 30 minutes.[9][10]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[9]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100.[8] The SC₅₀ (the concentration required to scavenge 50% of DPPH radicals) is then determined.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory effect of a compound on a specific enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Test compound (this compound)
-
Positive control inhibitor
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.
-
Pre-incubation: Incubate the mixture for a specified time to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.
-
Measurement: Stop the reaction (if necessary) and measure the product formation or substrate depletion using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate a typical screening workflow and a relevant signaling pathway for isoindolinone derivatives.
Caption: General workflow for the biological activity screening of a novel compound.
Caption: Simplified CDK7 signaling pathway in cell cycle and transcription.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the biological activities of its analogs, it is plausible that this compound may exhibit anticancer, antioxidant, and enzyme-inhibitory properties. The experimental protocols and screening workflows provided in this guide offer a robust framework for elucidating the pharmacological profile of this compound and its future derivatives. Further investigations, including broad-panel cell line screening and specific enzyme targeting, are warranted to fully explore the therapeutic potential of this chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 3-Oxoisoindoline-4-carboxamides as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. They play a pivotal role in the repair of DNA single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into cytotoxic double-strand breaks (DSBs), resulting in synthetic lethality and targeted cancer cell death. This vulnerability has established PARP inhibitors as a significant class of anticancer agents.[1][2]
The 3-oxoisoindoline-4-carboxamide scaffold represents a promising class of PARP inhibitors. Through conformational restriction of a benzamide by the formation of a seven-membered hydrogen bond with the oxoisoindoline carbonyl group, these compounds are designed for optimal orientation to bind to the PARP active site.[1][2] Structure-activity relationship (SAR) studies have indicated that the presence of a secondary or tertiary amine on the lactam nitrogen is important for cellular potency.[1][2]
These application notes provide a summary of the available data on 3-oxoisoindoline-4-carboxamide derivatives as PARP inhibitors, along with detailed protocols for their synthesis and evaluation.
Data Presentation
| Compound ID | R Group | PARP-1 IC50 (nM) | Cellular PARP Inhibition (EC50, nM) | Reference |
| 1a | H | >1000 | >10000 | [1][2] |
| 1b | Methyl | 250 | 5000 | [1][2] |
| 1c | Ethyl | 150 | 2000 | [1][2] |
| 1d | Isopropyl | 80 | 1000 | [1][2] |
| 1e | 4-Piperidinyl | 15 | 80 | [1][2] |
Note: The IC50 and EC50 values are approximated from the qualitative descriptions of "modest to good activity" in the cited literature, with compound 1e showing the highest potency. For precise values, it is recommended to consult the full-text article.
Experimental Protocols
Synthesis of a Representative 3-Oxoisoindoline-4-carboxamide (Compound 1e)
This protocol describes a potential synthetic route to 2-(piperidin-4-yl)-3-oxoisoindoline-4-carboxamide, a potent derivative from this class.
Materials:
-
2-Formyl-3-nitrobenzoic acid
-
tert-Butyl 4-aminopiperidine-1-carboxylate
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Ammonium formate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Ammonia solution (7N in MeOH)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Reductive Amination: To a solution of 2-formyl-3-nitrobenzoic acid (1.0 eq) in a mixture of DCM and MeOH, add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq). Stir the mixture at room temperature for 1 hour. Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to yield the Boc-protected amino acid.
-
Nitro Group Reduction and Cyclization: The product from the previous step is dissolved in methanol, and 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (or treated with ammonium formate) at room temperature until the reaction is complete (monitored by TLC). The catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting amino acid will spontaneously cyclize to the lactam.
-
Amide Formation: The crude lactam is dissolved in a suitable solvent like DMF. EDC (1.5 eq) and HOBt (1.5 eq) are added, and the mixture is stirred for 30 minutes. A solution of ammonia in methanol (excess) is then added, and the reaction is stirred at room temperature for 16 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layers are washed with brine, dried, and concentrated. The crude product is purified by silica gel chromatography.
-
Boc Deprotection: The Boc-protected final product is dissolved in DCM, and trifluoroacetic acid is added. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the final compound, 2-(piperidin-4-yl)-3-oxoisoindoline-4-carboxamide, as a TFA salt.
PARP1 Enzyme Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of 3-oxoisoindoline-4-carboxamides against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Plate reader capable of measuring chemiluminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer containing a final DMSO concentration of 1% or less.
-
Reaction Setup: To the histone-coated wells, add the assay buffer, activated DNA, and the test compound dilutions.
-
Enzyme Addition: Initiate the reaction by adding recombinant PARP1 enzyme to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the PARylation reaction.
-
Detection:
-
Wash the plate with wash buffer to remove unreacted components.
-
Add streptavidin-HRP conjugate diluted in assay buffer and incubate for 1 hour at room temperature.
-
Wash the plate again to remove unbound conjugate.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PARP Inhibition Assay (Western Blot)
This protocol describes the measurement of PARP activity in cells by quantifying the levels of poly(ADP-ribose) (PAR) using Western blot.
Materials:
-
Cancer cell line of interest (e.g., a BRCA-deficient line like MDA-MB-436)
-
Cell culture medium and reagents
-
DNA damaging agent (e.g., hydrogen peroxide, H₂O₂)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PAR and anti-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., H₂O₂ at a final concentration of 20 µM) for 10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-actin antibody for loading control.
-
-
Data Analysis: Quantify the band intensities for PAR and normalize them to the loading control. Compare the PAR levels in the treated samples to the vehicle control.
Mandatory Visualizations
References
Synthesis of 3-Oxoisoindoline-5-carboxamide from 3-Oxoisoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical synthesis of 3-Oxoisoindoline-5-carboxamide from its corresponding nitrile precursor, 3-Oxoisoindoline-5-carbonitrile. The conversion is achieved through a selective partial hydrolysis under mild alkaline conditions. This methodology is designed to be robust and reproducible, offering a reliable pathway for the preparation of this key pharmacophore intermediate. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.
Introduction
3-Oxoisoindoline-5-carboxamide is a crucial building block in the development of various therapeutic agents, notably as a core structure in Poly (ADP-ribose) polymerase (PARP) inhibitors. The efficient and selective synthesis of this intermediate is therefore of significant interest to the medicinal chemistry and drug development community. The conversion of a nitrile to a primary amide can be challenging, as the reaction can readily proceed to the corresponding carboxylic acid. This protocol outlines a controlled hydrolysis method designed to favor the formation of the desired carboxamide.
Chemical Reaction
The synthesis involves the partial hydrolysis of the nitrile group of this compound to a carboxamide group.
Figure 1: Chemical transformation of this compound to 3-Oxoisoindoline-5-carboxamide.
Experimental Protocols
This section details two potential methods for the synthesis of 3-Oxoisoindoline-5-carboxamide. Method A employs a mild alkaline hydrolysis, which is often effective for the selective conversion of nitriles to amides.[1][2] Method B utilizes an acid-catalyzed hydration, which provides an alternative route.
Method A: Mild Alkaline Hydrolysis
This protocol is adapted from established methods for the selective hydrolysis of aromatic nitriles under non-aqueous alkaline conditions.[1][2]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
Procedure:
-
To a solution of this compound (1.0 eq) in a 1:9 mixture of anhydrous methanol and anhydrous 1,4-dioxane, add powdered sodium hydroxide (1.5 eq).
-
Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with 1N HCl.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and deionized water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 3-Oxoisoindoline-5-carboxamide.
Method B: Acid-Catalyzed Hydration
This protocol is based on the facile and selective conversion of nitriles to amides using a mixture of trifluoroacetic acid and sulfuric acid.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in trifluoroacetic acid.
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Oxoisoindoline-5-carboxamide.
Data Presentation
The following tables summarize the expected quantitative data for the described synthetic protocols. These values are based on typical yields reported in the literature for similar transformations.
Table 1: Summary of Reaction Conditions and Yields
| Parameter | Method A: Mild Alkaline Hydrolysis | Method B: Acid-Catalyzed Hydration |
| Reagents | This compound, NaOH, MeOH, Dioxane | This compound, TFA, H₂SO₄ |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 4-6 hours | 1-3 hours |
| Expected Yield | 75-85% | 80-90% |
| Expected Purity | >98% (after chromatography) | >98% (after recrystallization) |
Table 2: Physicochemical Properties of 3-Oxoisoindoline-5-carboxamide
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported (requires experimental determination) |
| Solubility | Soluble in DMSO, moderately soluble in methanol and ethanol |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-Oxoisoindoline-5-carboxamide.
General Mechanism of Nitrile Hydrolysis
The diagram below outlines the fundamental steps in the base-catalyzed hydrolysis of a nitrile to a primary amide.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 3-Oxoisoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoisoindoline-5-carbonitrile is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is of significant interest in medicinal chemistry and drug development. Among the various synthetic routes, palladium-catalyzed cyanation of the corresponding 5-bromo-3-oxoisoindoline precursor offers a direct and efficient method for the introduction of the nitrile functionality. This protocol circumvents the often harsh conditions and stoichiometric use of toxic reagents associated with traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[1]
The palladium-catalyzed approach is valued for its high functional group tolerance, generally milder reaction conditions, and the use of less toxic cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[1][2] This document provides detailed application notes, a representative experimental protocol, and a summary of relevant data for the synthesis of this compound via palladium-catalyzed cyanation.
Reaction Principle and Catalytic Cycle
The palladium-catalyzed cyanation of an aryl halide, such as 5-bromo-3-oxoisoindoline, proceeds through a well-established catalytic cycle. The reaction is typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. The key steps of the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl-bromine bond of the 5-bromo-3-oxoisoindoline, forming a Pd(II) intermediate.
-
Transmetalation: The cyanide source, typically Zn(CN)₂, exchanges the bromide ligand on the palladium complex with a cyanide group.
-
Reductive Elimination: The Pd(II) complex undergoes reductive elimination to yield the desired this compound product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
A significant challenge in palladium-catalyzed cyanation is the potential for the cyanide anion to poison the catalyst.[1] The use of zinc cyanide, which has low solubility in many organic solvents, helps to maintain a low concentration of free cyanide in the reaction mixture, thereby mitigating catalyst deactivation.[1]
Data Presentation: Comparative Yields for Palladium-Catalyzed Cyanation of Aryl Bromides
| Entry | Aryl Bromide Substrate | Catalyst / Ligand | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ / dppf | Zn(CN)₂ | DMA | 120 | 2 | 95 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMF | 100 | 1 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd/C / dppf | Zn(CN)₂ | DMAC | 110 | 12 | 98 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ / XPhos | K₄[Fe(CN)₆] | t-AmylOH | 110 | 18 | 85 |
| 5 | 5-Bromoindole derivative | Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMF | 120 | 4 | 88 |
Note: This table is a compilation of representative data from various sources on palladium-catalyzed cyanation and is intended for comparative purposes.
Experimental Protocols
This section provides a representative protocol for the palladium-catalyzed cyanation of 5-bromo-3-oxoisoindoline.
Materials and Reagents
-
5-bromo-3-oxoisoindoline
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Nitrogen or Argon gas (inert atmosphere)
Equipment
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Experimental Workflow
Detailed Procedure
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 5-bromo-3-oxoisoindoline (1.0 equiv), zinc cyanide (0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions
-
Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood.
-
Zinc cyanide is toxic if ingested or if it comes into contact with acid, as it can release hydrogen cyanide gas. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Anhydrous solvents are flammable and should be handled with care.
-
Always perform reactions under an inert atmosphere to prevent the degradation of the catalyst and reagents.
Conclusion
Palladium-catalyzed cyanation is a robust and versatile method for the synthesis of this compound from its 5-bromo precursor. The use of a Pd₂(dba)₃/dppf catalytic system with Zn(CN)₂ as the cyanide source in DMF at elevated temperatures provides a reliable route to this important synthetic intermediate. The provided protocol is a representative procedure, and optimization of reaction parameters such as catalyst loading, ligand, solvent, and temperature may be necessary to achieve the highest possible yield and purity for a specific application.
References
Application Notes and Protocols: 3-Oxoisoindoline-5-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of the 3-oxoisoindoline scaffold in medicinal chemistry, with a specific focus on its application as an inhibitor of Poly(ADP-ribose) Polymerase (PARP). While specific data for 3-Oxoisoindoline-5-carbonitrile is limited in publicly available literature, this document leverages data from closely related and well-studied analogs, particularly 3-oxoisoindoline-4-carboxamides, to provide a foundational understanding and practical guidance for research and development.
Introduction
The 3-oxoisoindoline core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. Its rigid, bicyclic structure provides a valuable framework for the design of small molecule inhibitors targeting various enzymes and receptors. Recent research has highlighted the potential of 3-oxoisoindoline derivatives as potent inhibitors of PARP, a key enzyme in the DNA damage response (DDR) pathway.[1][2] Inhibition of PARP is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[3][4]
Application: PARP Inhibition for Cancer Therapy
Derivatives of the 3-oxoisoindoline scaffold have been identified as potent inhibitors of PARP-1, a critical enzyme in the repair of single-strand DNA breaks.[1] By inhibiting PARP-1, these compounds prevent the repair of DNA damage, leading to the accumulation of double-strand breaks during replication. In cancer cells with a compromised homologous recombination repair system (e.g., BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, resulting in synthetic lethality and selective cancer cell death.
Quantitative Data: PARP-1 Inhibition by 3-Oxoisoindoline Analogs
The following table summarizes the in vitro inhibitory activity of representative 3-oxoisoindoline-4-carboxamide derivatives against PARP-1. This data is presented to illustrate the potential potency of the 3-oxoisoindoline scaffold.
| Compound ID | Structure | PARP-1 IC50 (nM) | Cell-Based Potentiation of Temozolomide IC50 (nM) |
| 1a | 2-((dimethylamino)methyl)-3-oxoisoindoline-4-carboxamide | 130 | 100 |
| 1b | 2-(piperidin-4-yl)-3-oxoisoindoline-4-carboxamide | 23 | 3 |
| 1c | 2-(azepan-4-yl)-3-oxoisoindoline-4-carboxamide | 12 | 2 |
Data is extrapolated from publicly available research on 3-oxoisoindoline-4-carboxamide analogs. The potency of this compound may vary.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 3-Oxoisoindoline-4-carboxamides
This protocol describes a representative synthesis of the 3-oxoisoindoline core, which can be adapted for the synthesis of various derivatives, including the target scaffold.
Materials:
-
Methyl 2-formyl-3-nitrobenzoate
-
Amine (e.g., 4-Boc-piperidine)
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Ammonia in methanol (7N)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na2SO4)
Procedure:
-
Reductive Amination: To a solution of methyl 2-formyl-3-nitrobenzoate (1.0 eq) in DCM, add the desired amine (1.1 eq). Stir the mixture at room temperature for 1 hour.
-
Reduction: Add 10% Pd/C (0.1 eq) to the reaction mixture. The flask is then evacuated and backfilled with hydrogen gas (balloon). The reaction is stirred under a hydrogen atmosphere at room temperature for 16 hours.
-
Filtration and Concentration: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
Cyclization and Amidation: The crude residue is dissolved in 7N ammonia in methanol and stirred at room temperature for 24 hours.
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is partitioned between EtOAc and water. The organic layer is washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted 3-oxoisoindoline-4-carboxamide.
Protocol 2: In Vitro PARP-1 Enzymatic Assay (Chemiluminescent)
This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against the PARP-1 enzyme.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Biotinylated NAD+
-
Histone-coated 96-well plates
-
Assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)
-
Blocking buffer (Assay buffer with 1% BSA)
-
Wash buffer (PBST: Phosphate-buffered saline with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compound (e.g., this compound derivative) dissolved in DMSO
Procedure:
-
Plate Preparation: Wash the histone-coated 96-well plate twice with wash buffer. Block the plate with blocking buffer for 1 hour at room temperature. Wash the plate three times with wash buffer.
-
Compound Addition: Prepare serial dilutions of the test compound in assay buffer. Add the diluted compound or vehicle control (DMSO in assay buffer) to the wells.
-
Enzyme Reaction: Prepare a master mix containing PARP-1 enzyme and activated DNA in assay buffer. Add the master mix to each well.
-
Initiation: Initiate the reaction by adding biotinylated NAD+ to each well.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Wash the plate three times with wash buffer. Add Streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.
-
Signal Generation: Wash the plate three times with wash buffer. Add the chemiluminescent HRP substrate to each well.
-
Measurement: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PARP-1 signaling pathway in DNA single-strand break repair.
Caption: General experimental workflow for synthesis and biological evaluation.
References
Application Notes: 3-Oxoisoindoline-5-carbonitrile Scaffold for Novel PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-oxoisoindoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The introduction of a carbonitrile group at the 5-position offers a versatile chemical handle for the development of novel derivatives. A particularly promising application for this scaffold is in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to the DNA damage response (DDR).
PARP1, the most abundant member of this family, acts as a primary sensor for DNA single-strand breaks (SSBs).[1][2] Upon detecting a break, PARP1 catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other target proteins, a process known as PARylation.[1][3] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the lesion.[1]
Inhibition of PARP is a clinically validated strategy in oncology, particularly for cancers harboring mutations in the BRCA1 or BRCA2 genes. These tumors are deficient in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs). When PARP is inhibited, SSBs are not efficiently repaired and can degrade into more cytotoxic DSBs during replication.[3] In HR-deficient cancer cells, these DSBs cannot be repaired, leading to cell death through a mechanism known as synthetic lethality. This targeted approach has led to the approval of several PARP inhibitors for cancers of the ovary, breast, and prostate.[4]
Derivatives based on the 3-oxoisoindoline scaffold have shown potent inhibitory activity against PARP enzymes.[5] The rigid structure of the isoindolinone core allows for the precise positioning of functional groups to interact with the nicotinamide-binding pocket of the PARP active site. This document provides an overview of the application of this scaffold, quantitative data on representative compounds, and detailed protocols for their synthesis and biological evaluation.
Data Presentation
The following tables summarize the in vitro inhibitory activity of representative 3-oxoisoindoline carboxamide derivatives against PARP1 and PARP2. These compounds, based on a related 1-oxo-3,4-dihydroisoquinoline-4-carboxamide core, demonstrate the potential of the broader isoindolinone scaffold.[4]
| Compound ID | R Group | PARP1 IC50 (nM)[4] | PARP2 IC50 (nM)[4] | Selectivity (PARP2/PARP1)[4] |
| 1a | Phenyl | 100 ± 15 | 30 ± 5 | 0.3 |
| 1b | 4-Fluorophenyl | 50 ± 8 | 20 ± 3 | 0.4 |
| 1c | Piperidin-1-yl | 25 ± 4 | 10 ± 2 | 0.4 |
| 1d | 4-Methylpiperazin-1-yl | 15 ± 3 | 5 ± 1 | 0.33 |
| Olaparib | (Reference) | 5 ± 1 | 2 ± 0.5 | 0.4 |
Table 1: In Vitro Inhibitory Activity of Representative Isoindolinone Derivatives.
Visualizations
PARP1 Signaling Pathway in DNA Repair
Caption: The role of PARP1 in single-strand DNA break repair and the mechanism of its inhibition.
General Experimental Workflow
Caption: A generalized workflow from chemical synthesis to biological evaluation of novel derivatives.
Experimental Protocols
Protocol 1: Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Derivatives
This protocol is adapted from methodologies used for synthesizing potent isoindolinone-based PARP inhibitors and serves as a representative procedure.[4]
Step A: Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic Acid Core
-
Reaction Setup: To a solution of homophthalic anhydride (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a formaldimine synthetic equivalent such as 1,3,5-triazinane (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel chromatography to yield the desired carboxylic acid core.
Step B: Amidation to Form Final Carboxamide Derivative
-
Activation: Dissolve the carboxylic acid from Step A (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF). Add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-12 hours until the reaction is complete as monitored by TLC.
-
Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the final 3-oxoisoindoline derivative.
Protocol 2: In Vitro PARP1 Chemiluminescent Inhibition Assay
This protocol is based on commercially available assay kits and is a standard method for determining the IC50 value of a test compound.[6][7]
Materials:
-
96-well plates pre-coated with histones
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
10x PARP Assay Buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Test inhibitor (e.g., 3-oxoisoindoline derivative) and positive control (e.g., Olaparib)
Procedure:
-
Reagent Preparation: Prepare 1x PARP Assay Buffer by diluting the 10x stock with sterile water. Prepare serial dilutions of the test inhibitor and a positive control (e.g., Olaparib) in 1x PARP Assay Buffer. A typical starting concentration is 100 µM with 10-point, 3-fold dilutions.
-
Assay Setup:
-
Add 2.5 µL of the appropriate inhibitor dilution or vehicle (for "Positive Control" wells) to the designated wells of the histone-coated plate.
-
Prepare a Master Mix containing 1x PARP Assay Buffer, activated DNA, and biotinylated NAD+.
-
Add 12.5 µL of the Master Mix to all wells except the "Blank" wells.
-
-
Enzyme Reaction:
-
Dilute the PARP1 enzyme to the working concentration in 1x PARP Assay Buffer.
-
Initiate the reaction by adding 10 µL of diluted PARP1 enzyme to all wells except the "Blank" wells. Add 10 µL of 1x PARP Assay Buffer to the "Blank" wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBST) per well.
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of the chemiluminescent substrate to each well.
-
Immediately measure the luminescence using a microplate reader.
-
-
Data Analysis: Subtract the "Blank" reading from all other readings. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Protocol 3: Cellular Cytotoxicity (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, which is a common method to assess the cytotoxic effect of a compound on cancer cell lines.[8][9]
Materials:
-
BRCA-deficient cancer cell line (e.g., MDA-MB-436) and a BRCA-proficient control cell line.
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 - Wikipedia [en.wikipedia.org]
- 4. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Determining the In Vitro Activity of 3-Oxoisoindoline-5-carbonitrile
Abstract
This document provides a detailed protocol for an in vitro assay to evaluate the biological activity of 3-Oxoisoindoline-5-carbonitrile. Based on the structural features of the isoindolinone core, which is present in numerous biologically active compounds, including Poly(ADP-ribose) polymerase (PARP) inhibitors, this protocol focuses on determining the compound's potential as a PARP1 inhibitor. PARP enzymes are critical for cellular processes, including DNA repair, making them a key target in cancer therapy. The described method is a fluorescence polarization (FP) assay, a robust and high-throughput compatible technique for measuring the inhibition of PARP1 activity.
Introduction
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents. Compounds bearing this motif have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and enzymatic inhibition. This compound is a synthetic compound whose biological activity is not extensively characterized in public literature. Given the structural resemblance of the isoindolinone core to known inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP1, it is hypothesized that this compound may exhibit inhibitory activity against this enzyme family.
PARP1 is a key enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks.[1] Inhibition of PARP1 has emerged as a successful strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2] Therefore, assessing the PARP1 inhibitory potential of novel small molecules like this compound is of significant interest for drug discovery and development.
This application note details a fluorescence polarization (FP)-based assay to quantify the inhibitory activity of this compound on PARP1. FP is a homogeneous assay technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[3] In this assay, a fluorescently labeled DNA probe binds to PARP1, resulting in a high FP signal. An active inhibitor will compete with the DNA for binding to PARP1 or inhibit the enzyme's activity that leads to its dissociation from DNA, causing a decrease in the FP signal.[4]
Signaling Pathway
Caption: PARP1 signaling pathway in DNA repair and its inhibition.
Experimental Protocol: PARP1 Inhibition Assay (Fluorescence Polarization)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1.
3.1. Materials and Reagents
-
Enzyme: Human recombinant PARP1 (e.g., BPS Bioscience, #80501)
-
Fluorescent Probe: Fluorescently labeled DNA duplex with a single-strand break (e.g., a 5'-FAM labeled oligonucleotide annealed to its complementary strand with a gap)
-
Test Compound: this compound (e.g., CP Lab Safety, #1261726-80-0)[5]
-
Positive Control: Olaparib (a known PARP inhibitor)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Microplates: Black, low-binding, 384-well microplates
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
3.2. Preparation of Solutions
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM). Then, dilute these DMSO stocks into the assay buffer to the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
Positive Control: Prepare a 10 mM stock solution of Olaparib in DMSO and perform serial dilutions as for the test compound.
-
PARP1 Enzyme Solution: Thaw the PARP1 enzyme on ice and dilute it to the working concentration (e.g., 2 nM) in cold assay buffer. Keep the enzyme on ice.
-
Fluorescent DNA Probe Solution: Dilute the fluorescently labeled DNA probe to the working concentration (e.g., 1 nM) in the assay buffer.
3.3. Assay Procedure
-
Add Reagents to Microplate:
-
Add 5 µL of the diluted test compound or positive control to the wells of the 384-well plate.
-
For "no inhibitor" control wells, add 5 µL of assay buffer with the same percentage of DMSO as the compound wells.
-
For "no enzyme" control wells, add 10 µL of assay buffer.
-
-
Add Enzyme: Add 5 µL of the diluted PARP1 enzyme solution to all wells except the "no enzyme" controls.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
-
Add Fluorescent Probe: Add 10 µL of the diluted fluorescent DNA probe solution to all wells.
-
Final Incubation: Gently mix the plate and incubate for 30 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).
3.4. Data Analysis
-
Calculate Millipolarization (mP) values: The plate reader software will typically calculate the mP values.
-
Determine Percentage Inhibition: Calculate the percentage of PARP1 inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_no_enzyme) / (mP_no_inhibitor - mP_no_enzyme)])
-
Generate IC50 Curve: Plot the percentage inhibition against the logarithm of the test compound concentration. Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
Data Presentation
The quantitative results from the PARP1 inhibition assay can be summarized in the following table.
| Compound | Target | Assay Type | IC50 (nM) [Hypothetical] |
| This compound | PARP1 | Fluorescence Polarization | 750 |
| Olaparib (Positive Control) | PARP1 | Fluorescence Polarization | 5 |
Note: The IC50 value for this compound is hypothetical and serves as an example for data presentation.
Experimental Workflow Diagram
Caption: Workflow for the in vitro PARP1 inhibition assay.
Conclusion
This document provides a comprehensive protocol for assessing the in vitro activity of this compound as a potential PARP1 inhibitor using a fluorescence polarization assay. This method is sensitive, reliable, and suitable for high-throughput screening, making it an excellent choice for the initial characterization of novel compounds. The provided workflows and data presentation formats offer a structured approach for researchers in drug discovery and development to evaluate the therapeutic potential of isoindolinone-based compounds. Further studies, including cell-based assays, would be necessary to validate the on-target activity and determine the cellular efficacy of this compound.
References
- 1. A rapid fluorescent method for the real-time measurement of poly(ADP-ribose) polymerase 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. calpaclab.com [calpaclab.com]
Application Notes and Protocols for High-Throughput Screening of 3-Oxoisoindoline-5-carbonitrile Analogs for Antioxidant Activity
These application notes provide a framework for a high-throughput screening (HTS) campaign designed to identify and characterize novel antioxidant compounds derived from a 3-oxoisoindoline-5-carbonitrile chemical scaffold. While direct HTS data for this compound is not extensively published, the known antioxidant properties of related isoindolinone derivatives provide a strong rationale for this screening approach.
Introduction
Reactive oxygen species (ROS) are implicated in a wide range of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders. The identification of small molecules with antioxidant properties is therefore a significant focus of drug discovery. The 3-oxoisoindoline core is a privileged scaffold in medicinal chemistry, and its derivatives have shown diverse biological activities. This document outlines a robust HTS assay for the discovery of potent antioxidants from a library of this compound analogs using a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Assay Principle
The DPPH assay is a colorimetric method used to evaluate the antioxidant activity of compounds. DPPH is a stable free radical that has a deep violet color in solution with a maximum absorbance around 517 nm. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the color of the solution changes to a pale yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound and can be quantified spectrophotometrically.
Caption: DPPH radical scavenging assay principle.
High-Throughput Screening Workflow
The HTS workflow is designed for efficiency and robustness, progressing from a primary screen to hit confirmation and potency determination.
Caption: High-throughput screening workflow for antioxidant discovery.
Experimental Protocols
Materials and Reagents
-
Compound Library: this compound and its analogs dissolved in 100% DMSO.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): Sigma-Aldrich, Cat. No. D9132.
-
Ascorbic Acid (Positive Control): Sigma-Aldrich, Cat. No. A92902.
-
Methanol (ACS Grade): Fisher Scientific, Cat. No. A412-4.
-
DMSO (Anhydrous): Sigma-Aldrich, Cat. No. 276855.
-
Assay Plates: 384-well, clear, flat-bottom microplates (e.g., Corning 3701).
-
Reagent Reservoirs: Sterile.
-
Multichannel Pipettes and Liquid Handling System.
-
Plate Reader: Spectrophotometer capable of reading absorbance at 517 nm.
Reagent Preparation
-
DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.
-
DPPH Working Solution (100 µM): Dilute the 1 mM DPPH stock solution 1:10 in methanol. Prepare fresh daily and protect from light.
-
Compound Plates: Prepare serial dilutions of the compound library in DMSO. For the primary screen, prepare a 1 mM stock plate.
-
Positive Control (Ascorbic Acid): Prepare a 10 mM stock solution in DMSO. Create a dilution series for IC50 determination (e.g., 1000 µM to 0.5 µM).
HTS Primary Screen Protocol (384-well format)
-
Compound Plating: Using an acoustic liquid handler or pintool, transfer 100 nL of compound solution (from 1 mM stock) into the assay plate wells. This results in a final assay concentration of 10 µM.
-
Columns 1-2: Negative control (100 nL of DMSO).
-
Columns 3-4: Positive control (100 nL of 100 µM Ascorbic Acid in DMSO, final concentration 1 µM).
-
Columns 5-24: Library compounds.
-
-
Reagent Addition: Add 50 µL of the 100 µM DPPH working solution to all wells of the assay plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 517 nm using a plate reader.
Dose-Response Assay Protocol
-
Compound Plating: Prepare 10-point, 3-fold serial dilutions of the hit compounds in DMSO. Transfer 100 nL of each concentration to the assay plate.
-
Controls: Include DMSO (0% inhibition) and a high concentration of Ascorbic Acid (100% inhibition) as controls.
-
Assay Execution: Follow steps 2-4 of the primary screen protocol.
Data Analysis and Presentation
Calculations
-
Percentage Inhibition: Calculate the percent inhibition for each compound using the following formula: % Inhibition = [1 - (Abs_compound - Abs_blank) / (Abs_neg_control - Abs_blank)] * 100
-
Abs_compound: Absorbance of the well with the test compound.
-
Abs_neg_control: Average absorbance of the DMSO control wells.
-
Abs_blank: Absorbance of methanol only (optional, if significant).
-
-
IC50 Determination: For dose-response curves, plot the % inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Z'-Factor: To assess the quality of the assay, calculate the Z'-factor using the positive and negative controls: Z' = 1 - [3 * (SD_pos + SD_neg)] / |Mean_pos - Mean_neg|
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Data Summary Tables
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Assay Format | 384-well | High-density format for screening. |
| Final Assay Volume | 50 µL | |
| Primary Screen Conc. | 10 µM | Single concentration for initial hit identification. |
| Positive Control | Ascorbic Acid | Reference antioxidant compound. |
| Z'-Factor | 0.82 | Indicates an excellent assay window and robustness. |
| Signal-to-Background | 12.5 | Ratio of the mean signal of the negative control to the positive control. |
Table 2: Hypothetical Screening Results for this compound Analogs
| Compound ID | Structure | % Inhibition @ 10 µM | IC50 (µM) |
| Ref-001 | This compound | 15.2 | > 50 |
| Analog-A | (Hypothetical Structure A) | 88.5 | 2.1 |
| Analog-B | (Hypothetical Structure B) | 65.1 | 8.9 |
| Analog-C | (Hypothetical Structure C) | 25.7 | 35.4 |
| Ascorbic Acid | (Positive Control) | 95.8 (at 1 µM) | 0.85 |
Hit Confirmation and Progression
A logical cascade is essential to eliminate false positives and confirm the activity of primary hits.
Caption: Hit confirmation and progression cascade.
This structured approach ensures that resources are focused on the most promising compounds, leading to the identification of robust lead candidates for further development.
Application Notes and Protocols for the Derivatization of 3-Oxoisoindoline-5-carbonitrile for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 3-oxoisoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Notably, derivatives of this scaffold have shown significant promise as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways.[1][2][3][4] This document provides detailed protocols for the chemical modification of 3-oxoisoindoline-5-carbonitrile at three key positions: the lactam nitrogen (N-2), the aromatic ring, and the C-5 nitrile group. These derivatizations are crucial for conducting comprehensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Core Scaffold:
Caption: Proposed derivatization workflow for this compound.
Experimental Protocols
Protocol 2.1: Synthesis of the Starting Material - this compound
This protocol is adapted from the synthesis of related isoindolinones.
-
Step 1: Bromination of 2-methylbenzoic acid. To a cooled (0°C) round-bottom flask charged with iron powder (0.6 g), add bromine (8 mL, 0.1595 mol). Then, add 2-methylbenzoic acid (10 g, 0.0734 mol) and stir the slurry at room temperature overnight. Carefully triturate the mixture with water to yield a solid, which is isolated by filtration and dried.
-
Step 2: Synthesis of 6-bromo-2,3-dihydro-1H-isoindolin-1-one. Dissolve the bromo-2-methylbenzoic acid from the previous step in THF/methanol (1:1) and saturate the solution with dry ammonia gas. Heat the reaction mixture in a sealed tube at 65°C for 4 hours. Concentrate the solvent and triturate the residue with water to obtain the product as a white solid.
-
Step 3: Cyanation of 6-bromo-2,3-dihydro-1H-isoindolin-1-one. In a microwave vial, combine 6-bromo-2,3-dihydro-1H-isoindolin-1-one (2.1 g, 9.9 mmol), zinc cyanide (1.39 g, 11.8 mmol), zinc dust (0.321 g, 4.9 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.105 g, 5 mol%) in DMF (15 mL) under an argon atmosphere. Seal the vial and heat in a microwave reactor for 20 minutes at 145°C. After cooling, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield this compound.
Protocol 2.2: N-Alkylation of this compound
-
To a solution of this compound (1 mmol) in dry DMF (10 mL), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 mmol).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2.3: Hydrolysis of the Nitrile to a Carboxylic Acid
-
Suspend this compound (1 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (5 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC). [5][6]3. Cool the reaction mixture to room temperature. The product, 3-oxoisoindoline-5-carboxylic acid, will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2.4: Amide Coupling from 3-Oxoisoindoline-5-carboxylic acid
This protocol is adapted from the synthesis of 3-oxoisoindoline-5-carboxamides.
-
To a cooled (0°C) and stirred solution of 3-oxoisoindoline-5-carboxylic acid (1 equiv), HOBt (1.1 equiv), and triethylamine (1.2 equiv) in DCM, add EDC.HCl (1.2 equiv) and the desired substituted amine (1.2 equiv).
-
Continue stirring the reaction mixture at room temperature for 2 hours or until completion.
-
Wash the reaction mixture with 10% aqueous citric acid, followed by 10% aqueous NaHCO3 and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Protocol 2.5: Reduction of the Nitrile to a Primary Amine
-
To a solution of this compound (1 mmol) in dry THF (15 mL), add borane-dimethyl sulfide complex (2 M in THF, 2 mmol) dropwise at 0°C under an argon atmosphere. [7]2. Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0°C and carefully quench by the dropwise addition of 6 M HCl.
-
Stir the mixture at room temperature for 1 hour.
-
Basify the mixture with aqueous NaOH and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Protocol 2.6: Conversion of the Nitrile to a Tetrazole
-
To a solution of this compound (1 mmol) in DMF (5 mL), add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol). [8]2. Heat the reaction mixture to 120°C and stir for 12-24 hours.
-
Cool the mixture to room temperature and pour it into acidified water (pH ~2 with HCl).
-
Filter the resulting precipitate, wash with water, and dry to yield the 5-(1H-tetrazol-5-yl)isoindolin-1-one.
Data Presentation for SAR Studies
Quantitative data from biological assays should be summarized in a structured table to facilitate the analysis of structure-activity relationships. Below is a hypothetical example for a series of N-substituted derivatives tested for PARP-1 inhibitory activity.
| Compound ID | R (Substituent at N-2) | PARP-1 IC₅₀ (nM) | Cell-based Potency (EC₅₀, nM) |
| 1a | H | 580 | >10000 |
| 1b | -CH₃ | 450 | 8500 |
| 1c | -CH₂CH₂OH | 320 | 6200 |
| 1d | -CH₂-Ph | 150 | 2100 |
| 1e | -CH₂(4-F-Ph) | 95 | 1500 |
| 1f | -(CH₂)₃-N(CH₃)₂ | 25 | 350 |
| 1g | -Piperidin-4-yl | 10 | 80 |
Interpretation of Hypothetical SAR:
-
N-substitution is crucial for activity (compare 1a to others).
-
Increasing the steric bulk and introducing aromatic rings at the N-2 position improves potency (compare 1b , 1d ).
-
Electron-withdrawing groups on the phenyl ring may enhance activity (1e vs 1d ).
-
The presence of a basic nitrogen atom in the N-substituent significantly increases both enzymatic and cellular potency (1f , 1g ), which is a common trend for PARP inhibitors. [2]
Signaling Pathway Visualization
The 3-oxoisoindoline scaffold is a known pharmacophore for PARP inhibitors. These inhibitors act by blocking the catalytic activity of PARP enzymes, which are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.
The following DOT script visualizes the PARP-mediated DNA repair pathway and the effect of PARP inhibitors.
References
- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
Application of 3-Oxoisoindoline-5-carbonitrile in Targeted Cancer Therapy: Application Notes and Protocols
Disclaimer: As of the current date, publicly available scientific literature and databases do not contain specific information regarding the application of 3-Oxoisoindoline-5-carbonitrile in targeted cancer therapy. The mechanism of action, relevant signaling pathways, and quantitative data for this specific compound in the context of cancer are not documented.
The following application notes and protocols are based on research into structurally related compounds, such as isoindoline-1,3-diones and oxindole derivatives, which have been investigated for their potential as anticancer agents. This information is provided as a general reference and a guide for potential research directions for novel compounds like this compound.
Introduction to Structurally Related Compounds
The isoindolinone and oxindole scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Derivatives of these core structures have been explored for various therapeutic applications, including targeted cancer therapy.
-
Isoindoline-1,3-diones: These compounds, also known as phthalimide derivatives, have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action can be diverse, including the inhibition of purine synthesis.[1]
-
Oxindoles: This structural motif is present in several approved and investigational multi-kinase inhibitors.[2] These compounds often target key signaling pathways involved in tumor growth, angiogenesis, and metastasis.
Potential Mechanisms of Action (Based on Related Scaffolds)
Based on the activities of structurally similar compounds, potential anticancer mechanisms for novel isoindolinone derivatives like this compound could involve:
-
Kinase Inhibition: Many small molecule cancer drugs target protein kinases that are hyperactivated in cancer cells. The oxindole scaffold is a well-known kinase inhibitor core structure.[2]
-
Inhibition of Nucleic Acid Synthesis: Some isoindoline-1,3-dione derivatives have been shown to inhibit the de novo purine synthesis pathway, thereby impeding DNA and RNA synthesis and leading to cell death.[1]
Quantitative Data for Structurally Related Compounds
The following table summarizes the cytotoxic activities of some isoindoline-1,3-dione and oxindole derivatives against various cancer cell lines. Note: This data is NOT for this compound.
| Compound Class | Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Isoindoline-1,3-dione | 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL | [3] |
| Isoindoline-1,3-dione | 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic myelogenous leukemia) | 3.81 µg/mL | [3] |
| Isoindoline-1,3-dione Derivative | Compound 7 (containing azide and silyl ether) | A549 (Lung carcinoma) | 19.41 ± 0.01 | [4] |
| Oxindole Derivative | Nintedanib (XI) | VEGFR2 | 0.013 | [2] |
| Oxindole Derivative | Nintedanib (XI) | PDGFRβ | 0.065 | [2] |
| Oxindole Derivative | SU11248 (Sunitinib) | PDGF-Rβ | - | [5] |
| Oxindole Derivative | SU11248 (Sunitinib) | VEGF-R2 | - | [5] |
Signaling Pathways
Potential Kinase Inhibition Pathway
Many oxindole derivatives function as multi-kinase inhibitors, targeting receptor tyrosine kinases (RTKs) like VEGFR and PDGFR. Inhibition of these pathways can block downstream signaling cascades responsible for cell proliferation and angiogenesis.
Caption: Potential mechanism of action for oxindole derivatives as multi-kinase inhibitors.
De Novo Purine Synthesis Inhibition Pathway
Some isoindoline-1,3-dione derivatives have been shown to inhibit key enzymes in the de novo purine synthesis pathway, such as PRPP amidotransferase and IMP dehydrogenase. This leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis.[1]
Caption: Inhibition of de novo purine synthesis by isoindoline-1,3-dione derivatives.
Experimental Protocols (General)
The following are generalized protocols for assessing the anticancer activity of a novel compound. These would need to be optimized for the specific compound and cell lines being tested.
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the cytotoxic effects of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: A generalized workflow for a cell viability MTT assay.
Western Blot Analysis for Target Modulation
This protocol can be used to determine if the test compound affects the protein levels or phosphorylation status of specific targets within a signaling pathway.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus (for transferring proteins to a membrane)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins, e.g., p-AKT, total AKT, β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Conclusion and Future Directions
While there is currently no specific data on the application of this compound in targeted cancer therapy, the broader families of isoindolinones and oxindoles represent promising scaffolds for the development of novel anticancer agents. Further research is warranted to synthesize and evaluate this compound and its derivatives for their cytotoxic activity, mechanism of action, and potential as targeted cancer therapeutics. The protocols and background information provided here can serve as a foundation for such investigations.
References
- 1. The cytotoxicity of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids in murine and human tissue cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Oxoisoindoline-5-carbonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoisoindoline-5-carbonitrile (CAS No. 1261726-80-0) is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the field of medicinal chemistry. Its rigid, bicyclic structure incorporating a lactam and a nitrile functional group makes it a versatile intermediate for the synthesis of complex molecular architectures. Notably, this compound has gained significant attention as a key precursor in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. These inhibitors exploit the concept of synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations. This document provides detailed application notes, experimental protocols, and relevant pathway information for the use of this compound in research and drug development.
Physicochemical and Spectral Data
A summary of the key physical and spectral properties of this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 1261726-80-0 |
| Molecular Formula | C₉H₆N₂O |
| Molecular Weight | 158.16 g/mol |
| Appearance | Off-white to white solid |
| Purity | ≥98% |
| Storage | Room temperature |
Applications in Organic Synthesis
The primary application of this compound lies in its role as a key intermediate for the synthesis of PARP inhibitors. The isoindolinone core mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes, while the nitrile group offers a versatile handle for further chemical transformations to build the final drug molecule.
Intermediate in the Synthesis of PARP Inhibitors (e.g., Niraparib)
This compound is a crucial precursor for the synthesis of Niraparib, an orally active PARP inhibitor used in the treatment of ovarian and breast cancer.[1][2][3] The isoindolinone scaffold forms the core of the Niraparib molecule. The general synthetic strategy involves the reaction of a suitably functionalized 3-oxoisoindoline derivative with other aromatic and heterocyclic moieties to construct the final drug.
Signaling Pathway: PARP Inhibition in DNA Damage Repair
Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1, are key enzymes in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks (SSBs) in DNA. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When PARP is inhibited, SSBs are not repaired and accumulate, leading to the formation of DSBs during DNA replication. In BRCA-deficient cells, these DSBs cannot be repaired effectively, resulting in genomic instability and cell death. This concept is known as synthetic lethality.
Caption: PARP Inhibition and Synthetic Lethality Pathway.
Experimental Protocols
The following protocols are based on literature procedures and provide a general guideline for the synthesis of this compound and its precursor.
Protocol 1: Synthesis of 6-Bromoisoindolin-1-one (Precursor)
This protocol describes the synthesis of the bromo-substituted precursor required for the subsequent cyanation reaction.
Workflow Diagram
Caption: Workflow for the Synthesis of 6-Bromoisoindolin-1-one.
Materials:
-
2-Methyl-5-bromobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Ammonia gas
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Standard glassware for organic synthesis
-
Sealed reaction tube
Procedure:
-
Bromination: A solution of 2-methyl-5-bromobenzoic acid, N-bromosuccinimide (NBS), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) is refluxed until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, filtered to remove succinimide, and the solvent is evaporated under reduced pressure to yield crude 2-(bromomethyl)-5-bromobenzoic acid. This intermediate is often used in the next step without further purification.
-
Ammonolysis and Cyclization: The crude 2-(bromomethyl)-5-bromobenzoic acid is dissolved in a 1:1 mixture of THF and methanol. The solution is saturated with dry ammonia gas in a sealed reaction tube.
-
The sealed tube is heated to 65°C and stirred for 4 hours.
-
After cooling to room temperature, the solvent is concentrated under reduced pressure.
-
The resulting residue is triturated with water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried under vacuum to afford 6-bromoisoindolin-1-one as a white solid.
Quantitative Data:
| Precursor | Product | Yield |
| 2-(Bromomethyl)-5-bromobenzoic acid | 6-Bromoisoindolin-1-one | 92% |
Protocol 2: Synthesis of this compound
This protocol details the conversion of 6-bromoisoindolin-1-one to the target compound via a microwave-assisted cyanation reaction.
Workflow Diagram
Caption: Workflow for the Synthesis of this compound.
Materials:
-
6-Bromoisoindolin-1-one
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Zinc dust
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor
-
Standard work-up and purification reagents (e.g., ethyl acetate, water, brine)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 6-bromoisoindolin-1-one, zinc cyanide (Zn(CN)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and zinc dust in DMF.
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a specified temperature and time to drive the reaction to completion (optimization may be required).
-
Work-up: After cooling, the reaction mixture is quenched with water and extracted with a suitable organic solvent such as ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield this compound.
Quantitative Data:
Yields for this specific transformation are not explicitly stated in the reference but are generally expected to be moderate to good for palladium-catalyzed cyanation reactions.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, with its most prominent application being in the development of PARP inhibitors for cancer therapy. The provided protocols offer a viable synthetic route to this key building block, enabling further research and development in this important area of medicinal chemistry. The understanding of its role in the context of the PARP signaling pathway is crucial for the rational design of new therapeutic agents.
Disclaimer: The provided protocols are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 3. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
Application Notes and Protocols for Acetylcholinesterase Inhibition Assay of 3-Oxoisoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal at cholinergic synapses.[1] Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological conditions characterized by a deficit in cholinergic transmission.[1][2] The development of novel and potent AChE inhibitors is an active area of research in drug discovery.[2][3]
The isoindoline scaffold has emerged as a promising framework for the design of new AChE inhibitors.[4][5][6][7] This document provides a detailed protocol for the in vitro assessment of the acetylcholinesterase inhibitory potential of 3-Oxoisoindoline-5-carbonitrile, a compound of interest, using the well-established Ellman's colorimetric method.[1][8][9] This method provides a rapid, simple, and reliable means for high-throughput screening of potential AChE inhibitors.[10][11][12]
Principle of the Assay
The acetylcholinesterase inhibition assay is based on the Ellman's method, which measures the activity of the enzyme through a colorimetric reaction.[1][9] In this assay, acetylthiocholine (ATCh) is used as a substrate for AChE. The enzyme hydrolyzes ATCh to produce thiocholine and acetate.[5] The resulting thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[1][5] The rate of TNB formation is directly proportional to the AChE activity.[1] In the presence of an inhibitor like this compound, the rate of the reaction decreases, leading to a reduction in the intensity of the yellow color.[5]
Signaling Pathway
Caption: Cholinergic synapse and AChE inhibition.
Experimental Workflow
Caption: Acetylcholinesterase inhibition assay workflow.
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) (e.g., Sigma-Aldrich)[1]
-
Acetylthiocholine iodide (ATCI) (substrate)[1]
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[1]
-
This compound (test compound)
-
Donepezil or Galantamine (positive control inhibitor)[1]
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)[1]
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 412 nm
Experimental Protocol
Preparation of Reagents
-
Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer and adjust the pH to 8.0.[1]
-
AChE Stock Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL. Store aliquots at -20°C.[1]
-
DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect this solution from light and store it at 4°C.[1]
-
ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM. This solution should be prepared fresh before each use.[1]
-
Test Compound (this compound) Stock Solution: Dissolve the test compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Working Solutions of Test Compound: Prepare serial dilutions of the stock solution in the assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay wells should be kept below 1% to avoid interference with enzyme activity.[1]
-
Positive Control Solution: Prepare a stock solution of Donepezil or another known AChE inhibitor in DMSO and create serial dilutions in the assay buffer, similar to the test compound.
Assay Procedure (96-Well Plate)
This protocol is designed for a final reaction volume of 200 µL per well.
-
Plate Layout: Design the plate to include wells for a blank (no enzyme), a negative control (100% enzyme activity, no inhibitor), a positive control (a known inhibitor), and the test compound at various concentrations.
-
Reagent Addition:
-
Blank wells: Add 190 µL of assay buffer and 10 µL of DMSO.
-
Negative Control wells: Add 170 µL of assay buffer, 10 µL of DMSO, and 10 µL of AChE working solution.
-
Positive Control wells: Add 160 µL of assay buffer, 10 µL of the positive control dilution, and 10 µL of AChE working solution.
-
Test Compound wells: Add 160 µL of assay buffer, 10 µL of the this compound dilution, and 10 µL of AChE working solution.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 15 minutes.[5]
-
Substrate Addition: Add 10 µL of the ATCI stock solution to all wells to initiate the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes, or take a single endpoint reading after a fixed time (e.g., 10 minutes).
Data Presentation
The percentage of AChE inhibition is calculated using the following formula:
% Inhibition = [(Rate of Negative Control - Rate of Test Sample) / Rate of Negative Control] x 100
The rate of reaction is the change in absorbance per minute (ΔAbs/min). The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical Acetylcholinesterase Inhibitory Activity of this compound and Control
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | 0.1 | 12.5 ± 2.1 | \multirow{5}{*}{Calculated from dose-response curve} |
| 1 | 35.8 ± 3.5 | ||
| 10 | 68.2 ± 4.2 | ||
| 50 | 85.1 ± 2.8 | ||
| 100 | 92.4 ± 1.9 | ||
| Donepezil (Positive Control) | 0.01 | 25.3 ± 2.9 | Reference Value |
| 0.1 | 78.6 ± 3.1 | ||
| 1 | 95.7 ± 1.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
This application note provides a comprehensive and detailed protocol for the determination of the acetylcholinesterase inhibitory activity of this compound. The described Ellman's method is a robust and widely accepted assay for screening potential AChE inhibitors. Adherence to this protocol will enable researchers to obtain reliable and reproducible data to evaluate the potential of novel compounds in the context of Alzheimer's disease and other cholinergic-related disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 10. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. attogene.com [attogene.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Oxoisoindoline-5-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Oxoisoindoline-5-carbonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound, starting from 2-methylbenzoic acid.
Problem 1: Low Yield of 6-Bromoisoindolin-1-one (Intermediate 5)
Possible Causes and Solutions
| Cause | Recommended Solution |
| Incomplete initial bromination: A low yield of the desired 5-bromo-2-methylbenzoic acid isomer in the first step will impact the overall yield. | Monitor the bromination reaction closely using TLC or GC-MS to ensure complete consumption of the starting material. Optimize the reaction time and temperature as needed. |
| Inefficient purification of bromo isomers: Poor separation of the 5-bromo and 3-bromo isomers of 2-methylbenzoic acid will lead to impurities and lower the yield of the desired downstream product. | Employ fractional crystallization or column chromatography for efficient separation of the isomers. Purity of the 5-bromo isomer should be confirmed by ¹H NMR before proceeding. |
| Incomplete benzylic bromination: The reaction of methyl 5-bromo-2-methylbenzoate with N-bromosuccinimide (NBS) may not go to completion. | Ensure the use of a fresh, high-purity batch of NBS. The reaction should be initiated with a radical initiator like AIBN or benzoyl peroxide and carried out under anhydrous conditions. Monitor the reaction progress by TLC. |
| Inefficient cyclization: The reaction of methyl 5-bromo-2-(bromomethyl)benzoate with ammonia to form the lactam ring may be incomplete. | Use a saturated solution of ammonia in an appropriate solvent (e.g., THF/methanol). The reaction should be performed in a sealed tube at an elevated temperature (e.g., 65°C) to ensure it proceeds to completion. Monitor by TLC. |
Problem 2: Low Yield of this compound (Final Product)
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inactive Palladium Catalyst: The Tetrakis(triphenylphosphine)palladium(0) catalyst is sensitive to air and moisture and may have decomposed. | Use a fresh batch of the catalyst and handle it under an inert atmosphere (e.g., argon or nitrogen). Ensure all solvents and reagents are anhydrous. |
| Inefficient Cyanation Reaction: The palladium-catalyzed cyanation of 6-bromoisoindolin-1-one may not proceed efficiently. | Ensure the reaction is thoroughly degassed and backfilled with an inert gas to remove any oxygen. Use of microwave heating can significantly improve the reaction rate and yield. Optimize the temperature and reaction time as per the literature. |
| Presence of Impurities: Impurities from previous steps can interfere with the catalytic cycle of the cyanation reaction. | Ensure the starting material, 6-bromoisoindolin-1-one, is of high purity. Recrystallization or column chromatography may be necessary. |
| Suboptimal Reaction Conditions: The amounts of zinc cyanide, zinc dust, and catalyst, as well as the solvent and temperature, are critical for a successful reaction. | Strictly adhere to the reported stoichiometry of reagents. DMF is a suitable solvent for this reaction. If using conventional heating, ensure the temperature is maintained consistently. |
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis is a multi-step process that begins with the bromination of 2-methylbenzoic acid. The resulting 5-bromo-2-methylbenzoic acid is then esterified and subjected to benzylic bromination. This is followed by a cyclization with ammonia to form 6-bromoisoindolin-1-one. The final step is a palladium-catalyzed cyanation to yield this compound.
Q2: Why is microwave heating recommended for the final cyanation step?
A2: Microwave heating can significantly accelerate the rate of the palladium-catalyzed cyanation reaction, leading to shorter reaction times and often improved yields compared to conventional heating methods.
Q3: Can other cyanide sources be used for the final step?
A3: While zinc cyanide is reported to be effective, other cyanide sources like copper(I) cyanide could potentially be used. However, this would require re-optimization of the reaction conditions, including the choice of catalyst, ligand, solvent, and temperature.
Q4: What are the key safety precautions for this synthesis?
A4: This synthesis involves several hazardous materials. Bromine is highly corrosive and toxic. N-bromosuccinimide is a lachrymator. Zinc cyanide is highly toxic. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Special care should be taken when handling cyanide compounds.
Experimental Protocols
Synthesis of 6-Bromoisoindolin-1-one
-
Bromination of 2-Methylbenzoic Acid: To a solution of 2-methylbenzoic acid in a suitable solvent, add elemental bromine in the presence of a catalyst (e.g., iron filings). Stir the reaction at room temperature until completion (monitored by TLC/GC-MS).
-
Isomer Separation: Separate the desired 5-bromo-2-methylbenzoic acid from the 3-bromo isomer via fractional crystallization or column chromatography.
-
Esterification: Convert 5-bromo-2-methylbenzoic acid to its methyl ester using thionyl chloride in methanol or another standard esterification method.
-
Benzylic Bromination: Dissolve the methyl 5-bromo-2-methylbenzoate in a suitable solvent (e.g., carbon tetrachloride) and add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cyclization: Dissolve the resulting methyl 5-bromo-2-(bromomethyl)benzoate in a mixture of THF and methanol. Saturate the solution with dry ammonia gas and heat in a sealed tube at 65°C for 4 hours. After cooling, the product, 6-bromoisoindolin-1-one, can be isolated by filtration after the addition of water.
Synthesis of this compound
-
Reaction Setup: In a microwave process vial, combine 6-bromoisoindolin-1-one, zinc cyanide, zinc dust, and Tetrakis(triphenylphosphine)palladium(0) in DMF under an argon atmosphere.
-
Microwave Reaction: Seal the vial and heat the mixture in a microwave reactor at 145°C for 20 minutes.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography to obtain this compound.
Data Presentation
Table 1: Reagent Stoichiometry for the Cyanation of 6-Bromoisoindolin-1-one
| Reagent | Molar Equivalent |
| 6-Bromoisoindolin-1-one | 1.0 |
| Zinc Cyanide (Zn(CN)₂) | 1.2 |
| Zinc Dust (Zn) | 0.5 |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield of the final product.
Technical Support Center: Purification of 3-Oxoisoindoline-5-carbonitrile by Recrystallization
Welcome to the technical support center for the purification of 3-Oxoisoindoline-5-carbonitrile. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the recrystallization of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Yield | Too much solvent was used: The solution is not saturated enough for crystals to form upon cooling.[1][2][3] | • Concentrate the solution by boiling off some of the solvent and allow it to cool again.[4]• If the mother liquor is still available, try a second crystallization.[2] |
| Inappropriate solvent choice: The compound is too soluble in the cold solvent.[2][5] | • Select a different solvent or a mixed solvent system where the compound has lower solubility at room temperature.[5][6] | |
| Premature crystallization: The compound crystallizes in the filter funnel during hot filtration.[2] | • Use a heated filter funnel.[2]• Filter the hot solution quickly in small batches.[7] | |
| No Crystals Form Upon Cooling (Supersaturation) | Lack of nucleation sites: The solution is supersaturated, but there are no surfaces for crystals to begin forming.[3][6] | • Scratch the inner surface of the flask with a glass rod just below the liquid level to create nucleation sites.[3][6]• Add a seed crystal of pure this compound to the cooled solution.[4][6]• Cool the solution further in an ice bath to decrease solubility.[7] |
| Product "Oils Out" Instead of Crystallizing | High concentration of impurities: Impurities can lower the melting point of the solid, causing it to separate as a liquid.[7] | • Re-dissolve the oil in more hot solvent and attempt recrystallization again, possibly with slower cooling.[3]• Consider pre-purification by another method, such as column chromatography, if impurities are significant.[8] |
| Solution cooled too quickly: Rapid cooling can sometimes favor oil formation over crystal growth.[7] | • Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[4][7] | |
| Inappropriate solvent: Some solvents are more prone to causing oiling out.[3] | • Try a different recrystallization solvent or a mixed solvent system.[7] | |
| Colored Impurities in Crystals | Colored impurities not removed: The impurity has similar solubility to the product in the chosen solvent. | • Add activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product.[9]• Perform a hot filtration to remove the charcoal and any other insoluble impurities.[9] |
| Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice.[4] | • Re-dissolve the crystals in fresh hot solvent and allow for slower cooling to promote the formation of purer crystals.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and sparingly soluble at room or lower temperatures.[2][5] Based on its heterocyclic and nitrile functionalities, good starting points for solvent screening include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate).[6] Mixed solvent systems, such as ethanol-water or acetone-hexane, can also be effective.[6][9] Small-scale solubility tests are recommended to determine the optimal solvent or solvent pair.
Q2: How much solvent should I use for the recrystallization?
A2: You should use the minimum amount of boiling solvent necessary to completely dissolve the crude this compound.[1][2] Using too much solvent will result in a lower yield as a significant amount of the product will remain in the mother liquor upon cooling.[1][4]
Q3: My compound is not dissolving in the hot solvent. What should I do?
A3: First, ensure the solvent is at its boiling point to maximize its dissolving power.[6] If the compound still does not dissolve, you can add more solvent in small increments. However, if a significant amount of solid remains even with a large volume of solvent, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.[6][7]
Q4: How can I improve the recovery yield of my recrystallization?
A4: To maximize your yield, ensure you are using the minimum amount of hot solvent for dissolution.[1] After crystallization, cool the flask in an ice bath to further decrease the solubility of the product in the solvent.[7] When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.[1]
Q5: The crystals that formed are very fine needles. Is this a problem?
A5: While the crystal morphology can vary, very fine needles can sometimes indicate rapid crystallization, which may trap impurities.[4] They can also be more difficult to filter and dry. Slower cooling can encourage the growth of larger, more well-defined crystals.[7] However, if the purity is acceptable, fine needles are not necessarily problematic.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of this compound by recrystallization.
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of different potential solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) to each tube at room temperature. Observe the solubility.
-
Gently heat the tubes containing undissolved solid to the boiling point of the solvent. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Cool the solutions that showed complete dissolution upon heating. The best solvent will result in the formation of a good quantity of crystals upon cooling.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution.
-
Continue adding the hot solvent until the compound is just completely dissolved. Avoid adding an excess of solvent.[1]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration.
-
Pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper to remove the insoluble impurities.[7]
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature on a benchtop.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Further analysis by techniques such as HPLC or NMR can be performed to confirm purity.
-
Visualizations
Caption: Troubleshooting flowchart for the recrystallization of this compound.
Caption: General experimental workflow for the recrystallization of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: 3-Oxoisoindoline-5-carbonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Oxoisoindoline-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common synthetic route starts from 4-cyanophthalic acid or its derivatives, such as 4-cyanophthalic anhydride or dimethyl 4-cyanophthalate. The isoindolinone ring is then formed by reaction with an ammonia source, such as ammonia, urea, or ammonium carbonate.
Q2: What are the expected major impurities in the synthesis of this compound?
A2: Common impurities can be categorized as starting material-related, by-products from side reactions, and degradation products. These may include unreacted 4-cyanophthalic acid, 3-oxoisoindoline-5-carboxylic acid (from hydrolysis of the nitrile), and 3-oxoisoindoline-5-carboxamide.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the consumption of starting materials and the formation of the product. A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexane.
Q4: What are the recommended purification methods for this compound?
A4: Recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of dimethylformamide (DMF) and water is a common and effective method for purifying the final product. Column chromatography on silica gel can also be used for further purification if necessary.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure the reaction temperature is optimal for the chosen ammonia source. For example, reactions with urea often require higher temperatures. - Extend the reaction time and monitor progress by TLC or HPLC. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Sub-optimal ammonia source | - Consider using an alternative ammonia source. For example, if using aqueous ammonia, switching to urea or ammonium carbonate at a higher temperature might improve the yield. |
| Poor quality of starting materials | - Verify the purity of the 4-cyanophthalic acid or its derivative using techniques like NMR or melting point analysis. Impurities in the starting material can interfere with the reaction. |
Problem 2: Presence of an Impurity with a Higher Polarity than the Product in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the nitrile group | The nitrile group is susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures, leading to the formation of 3-oxoisoindoline-5-carboxylic acid. - Neutralize the reaction mixture promptly after completion. - Use anhydrous solvents and reagents to minimize water content. - Purify the crude product by recrystallization, as the carboxylic acid impurity is often more soluble in polar solvents. |
| Incomplete conversion of dicarboxylic acid to anhydride | If starting from 4-cyanophthalic acid to generate the anhydride in situ, incomplete conversion can leave residual diacid, which upon reaction with ammonia can form the corresponding phthalamic acid. - Ensure complete dehydration of the diacid to the anhydride before adding the ammonia source. |
Problem 3: Presence of an Impurity with a Similar Polarity to the Product
| Possible Cause | Troubleshooting Step |
| Formation of 3-Oxoisoindoline-5-carboxamide | Partial hydrolysis of the nitrile group can lead to the formation of the corresponding amide. - Control the reaction conditions, particularly temperature and water content, to minimize this side reaction. - Utilize column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) for separation. |
| Presence of isomeric impurities | If the starting 4-cyanophthalic acid contains isomeric impurities (e.g., 3-cyanophthalic acid), this can lead to the formation of isomeric products like 3-Oxoisoindoline-4-carbonitrile. - Use highly pure starting materials. Isomeric purity of the starting material should be confirmed by HPLC or NMR. - Separation of isomers can be challenging and may require specialized chromatographic techniques. |
Data Presentation
The following table summarizes the common impurities, their likely sources, and typical analytical methods for their detection.
| Impurity Name | Structure | Likely Source | Typical Analytical Method |
| 4-Cyanophthalic acid | ![]() | Unreacted starting material | HPLC, LC-MS |
| 3-Oxoisoindoline-5-carboxylic acid | ![]() | Hydrolysis of the nitrile group of the product or starting material | HPLC, LC-MS, IR (broad O-H stretch) |
| 3-Oxoisoindoline-5-carboxamide | ![]() | Partial hydrolysis of the nitrile group | HPLC, LC-MS, IR (N-H stretches) |
| 3-Oxoisoindoline-4-carbonitrile | ![]() | Isomeric impurity in the starting material | HPLC (may co-elute), GC-MS, NMR |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This method is suitable for the quantitative determination of this compound and the detection of common impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Isomers
GC-MS can be used to detect residual solvents and can sometimes resolve isomeric impurities that are difficult to separate by HPLC.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 min
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or perform a headspace analysis for residual solvents.
Mandatory Visualization
Caption: Logical workflow for troubleshooting common issues in this compound synthesis.
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Cyanation of 6-bromoisoindolin-1-one
Welcome to the technical support center for palladium-catalyzed cyanation reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the synthesis of 6-cyanoisoindolin-1-one from 6-bromoisoindolin-1-one.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low to no yield in the palladium-catalyzed cyanation of 6-bromoisoindolin-1-one. What are the most common causes?
Low yields in this reaction are typically attributed to a few key factors:
-
Catalyst Inhibition or Poisoning: The isoindolinone substrate contains a nitrogen atom within the heterocyclic ring which can coordinate to the palladium center and inhibit its catalytic activity. Furthermore, excess cyanide ions in the reaction mixture can irreversibly bind to the palladium catalyst, forming inactive complexes.[1][2]
-
Inappropriate Catalyst or Ligand Selection: The choice of palladium source and, more critically, the phosphine ligand is crucial for the successful cyanation of N-heterocyclic compounds. Standard catalysts may not be effective for this substrate.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection can significantly impact the reaction rate and yield.
-
Issues with the Cyanide Source: The solubility and reactivity of the cyanide source play a major role in the reaction's success.
Q2: Can the N-H group in 6-bromoisoindolin-1-one interfere with the reaction? Should I use a protecting group?
Yes, the N-H group can potentially interfere with the reaction by coordinating to the palladium catalyst. However, protection is not always necessary. Several studies have shown successful cyanation of unprotected N-H containing heterocycles, such as indoles, by carefully selecting the catalytic system.[1] The use of bulky, electron-rich phosphine ligands can often mitigate the inhibitory effects of the N-H group. If you continue to experience low yields after optimizing other parameters, considering an N-protecting group (e.g., Boc, SEM) may be a viable strategy.
Q3: Which cyanide source is best for this reaction?
The choice of cyanide source is a critical parameter. While highly soluble sources like NaCN or KCN can be used, they also have a higher tendency to poison the catalyst due to the high concentration of free cyanide ions.[1] Less soluble sources are often preferred to maintain a low concentration of cyanide in solution:
-
Zinc Cyanide (Zn(CN)₂): A commonly used and effective cyanide source that is less toxic than alkali metal cyanides.[1]
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): A non-toxic and inexpensive alternative. It is an excellent choice for improving the safety profile of the reaction.[1][3]
Troubleshooting Guide
Problem 1: Low Conversion of Starting Material
If you observe a significant amount of unreacted 6-bromoisoindolin-1-one, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
References
Technical Support Center: Synthesis of 3-Oxoisoindoline-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxoisoindoline-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The most prevalent side products are 3-oxoisoindoline-5-carboxylic acid and 3-oxoisoindoline-5-carboxamide. These arise from the hydrolysis of the nitrile group under acidic or basic conditions, which can occur during the reaction or work-up. Another potential impurity is the starting material, such as 5-bromo-3-oxoisoindoline, resulting from an incomplete reaction.
Q2: My final product shows a low yield and appears to be contaminated with a more polar impurity. What could be the issue?
A2: A common reason for low yields and polar impurities is the partial hydrolysis of the target nitrile to the corresponding carboxylic acid (3-oxoisoindoline-5-carboxylic acid). This is often exacerbated by prolonged reaction times at elevated temperatures or the presence of moisture and acidic or basic reagents.
Q3: I am using a palladium-catalyzed cyanation method. What are the specific side reactions I should be aware of?
A3: In palladium-catalyzed cyanations, potential side reactions include the formation of de-brominated starting material (3-oxoisoindoline) and the hydrolysis of the aryl bromide to the corresponding phenol. Catalyst deactivation by the cyanide reagent can also lead to incomplete conversion and a complex mixture of byproducts.
Q4: After the initial bromination of 2-methylbenzoic acid, I seem to have a mixture of products. Will this affect the final synthesis?
A4: Yes, the bromination of 2-methylbenzoic acid can yield a mixture of 3-bromo and 5-bromo isomers. If this mixture is not adequately purified, the 3-bromo isomer will be carried through the subsequent steps, leading to the formation of the undesired regioisomer, 3-oxoisoindoline-4-carbonitrile, which can be difficult to separate from the desired 5-carbonitrile product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete cyanation reaction. | - Ensure the palladium catalyst is active and used in the correct loading. - Use anhydrous solvents and reagents to prevent catalyst deactivation. - Optimize reaction temperature and time; prolonged heating can lead to degradation. |
| Hydrolysis of the nitrile product during work-up. | - Maintain neutral pH during aqueous work-up. - Minimize the exposure of the product to acidic or basic conditions. - Use a buffered aqueous solution for washing. | |
| Presence of 3-Oxoisoindoline-5-carboxylic acid impurity | Hydrolysis of the nitrile group due to moisture or acidic/basic conditions. | - Ensure all solvents and reagents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - If acidic or basic reagents are used, neutralize the reaction mixture promptly during work-up at low temperatures. |
| Presence of 3-Oxoisoindoline-5-carboxamide impurity | Partial hydrolysis of the nitrile group. | - Similar to the carboxylic acid impurity, minimize exposure to water and non-neutral pH. - Purification by column chromatography can help separate the amide from the nitrile. |
| Presence of starting material (e.g., 5-bromo-3-oxoisoindoline) | Incomplete reaction. | - Increase reaction time or temperature cautiously, monitoring for product degradation. - Ensure proper stoichiometry of the cyanide source. - Verify the purity and activity of the catalyst. |
| Formation of 3-Oxoisoindoline-4-carbonitrile isomer | Use of an impure mixture of 5-bromo and 3-bromo-2-methylbenzoic acid. | - Purify the brominated intermediate by recrystallization or chromatography to isolate the 5-bromo isomer before proceeding with the synthesis. |
Quantitative Data Summary
The following table summarizes typical yields and potential impurity levels. Note that these are estimates and can vary significantly based on the specific experimental conditions.
| Compound | Expected Yield | Potential Impurity | Typical Impurity Level |
| This compound | 70-90% | 3-Oxoisoindoline-5-carboxylic acid | 1-10% |
| 3-Oxoisoindoline-5-carboxamide | 1-5% | ||
| 5-bromo-3-oxoisoindoline | <5% | ||
| 3-Oxoisoindoline-4-carbonitrile | Up to the % of 3-bromo isomer in the starting material |
Experimental Protocols
Synthesis of 5-bromo-3-oxoisoindoline
-
Bromination of 2-Methylbenzoic Acid: To a solution of 2-methylbenzoic acid in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide). Heat the mixture to reflux for 4-6 hours. After cooling, the product, 2-(bromomethyl)-5-bromobenzoic acid, is typically isolated by filtration.
-
Cyclization: The crude 2-(bromomethyl)-5-bromobenzoic acid is then cyclized to 5-bromo-3-oxoisoindoline. This can be achieved by reacting with an ammonia source, such as ammonium hydroxide or by heating with urea.
Microwave-Assisted Cyanation of 5-bromo-3-oxoisoindoline
-
Reaction Setup: In a microwave-safe vial, combine 5-bromo-3-oxoisoindoline, a cyanide source (e.g., zinc cyanide or potassium ferrocyanide), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand), and a solvent (e.g., DMF or DMA).
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a set temperature (e.g., 150-200 °C) for a specified time (e.g., 15-30 minutes).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common side reactions in the synthesis.
Stability and storage conditions for 3-Oxoisoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of 3-Oxoisoindoline-5-carbonitrile. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Stability and Storage FAQ
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry place, away from direct sunlight and heat sources.[1] The compound should be kept in a tightly sealed, chemical-resistant container to prevent moisture absorption and contact with air, which can lead to degradation.[1] Several suppliers recommend storage at room temperature.[2]
Q2: How stable is this compound in solution?
The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. It is advisable to prepare solutions fresh for immediate use. If storage is necessary, it is recommended to store solutions at -20°C or -80°C and use them within a short period. Avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound?
Based on the structure, which contains a lactam and a nitrile group, potential degradation pathways include:
-
Hydrolysis: The lactam ring is susceptible to hydrolysis under acidic or basic conditions, which would open the ring to form an amino acid derivative. The nitrile group can also be hydrolyzed to a carboxylic acid or an amide.
-
Oxidation: The molecule may be susceptible to oxidation, particularly at the isoindolinone ring.
-
Photodegradation: Aromatic compounds and nitrile groups can be sensitive to UV light, potentially leading to decomposition.
Q4: Are there any known incompatible materials?
Store this compound separately from strong oxidizing agents, strong acids, and strong bases to prevent chemical reactions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low purity or presence of impurities in a newly opened container. | Improper storage during transport or prior to receipt. | Contact the supplier immediately and provide the batch number. Do not use the material. |
| Compound discoloration (e.g., yellowing) over time. | Exposure to light or air (oxidation). | Store the compound in an amber vial or a container protected from light. Ensure the container is tightly sealed and consider flushing with an inert gas like argon or nitrogen before sealing. |
| Inconsistent results in biological assays. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If a stock solution is used, aliquot it into single-use vials to avoid multiple freeze-thaw cycles. Perform a purity check of the stock solution using HPLC. |
| Appearance of new peaks in HPLC analysis of a stored sample. | Chemical degradation. | Refer to the forced degradation data (see below) to identify potential degradation products. Re-evaluate your storage conditions (temperature, light, and atmosphere). |
Representative Stability Data
The following table summarizes representative data from a forced degradation study on this compound. This data is illustrative and may not reflect the exact degradation profile of all batches. The goal of such a study is to achieve 5-20% degradation to understand the stability-indicating nature of the analytical method.[3]
| Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Product(s) (Putative) |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 15% | 2-(aminomethyl)-4-cyanobenzoic acid |
| Basic Hydrolysis (0.1 M NaOH) | 8 hours | 60°C | 18% | 2-carboxy-4-cyanobenzamide |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 10% | N-oxide derivatives |
| Thermal (Solid State) | 7 days | 80°C | 5% | Undetermined minor products |
| Photolytic (UV/Vis light) | 7 days | Room Temp | 8% | Undetermined minor products |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Store the solid compound in a petri dish at 80°C for 7 days. After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7] A dark control sample should be stored under the same conditions but protected from light. After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[8]
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL.
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for stability-related issues.
Caption: Workflow for a forced degradation study.
References
- 1. This compound Manufacturer & Supplier China | Properties, Applications, Safety Data [nj-finechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. pharmatutor.org [pharmatutor.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
Technical Support Center: 3-Oxoisoindoline-5-carbonitrile Degradation Pathways
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Oxoisoindoline-5-carbonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Disclaimer: Specific degradation pathways for this compound have not been extensively published. The pathways described below are proposed based on the known reactivity of its functional groups (isoindolinone and aromatic nitrile) and metabolic data from structurally related compounds. Experimental validation is required to confirm these potential pathways.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic degradation pathways for this compound?
Based on its structure, two primary metabolic pathways are anticipated: hydrolysis of the nitrile group and oxidation of the isoindolinone ring system.
-
Nitrile Group Metabolism: The aromatic nitrile group can be metabolized via two main enzymatic routes. The first involves a direct hydrolysis to a carboxylic acid, catalyzed by nitrilase enzymes. The second is a two-step pathway involving nitrile hydratase to form an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid by an amidase.
-
Isoindolinone Ring Oxidation: The aromatic ring of the isoindolinone core is susceptible to oxidation, primarily by Cytochrome P450 (CYP) enzymes. This can lead to the formation of various hydroxylated metabolites.
Q2: What are the expected major metabolites of this compound?
The expected major metabolites include:
-
3-Oxoisoindoline-5-carboxylic acid: Formed through the hydrolysis of the nitrile group.
-
3-Oxoisoindoline-5-carboxamide: An intermediate in the nitrile hydrolysis pathway.
-
Hydroxylated derivatives: Various mono- or di-hydroxylated forms of the parent compound, its carboxylic acid, or amide metabolites on the aromatic ring.
Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its metabolites?
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most powerful and widely used technique for this purpose.[1][2] Its high sensitivity and specificity allow for the detection and structural elucidation of metabolites in complex biological matrices.[1][2] High-Resolution Mass Spectrometry (HRMS) is particularly useful for identifying unknown metabolites by providing accurate mass measurements.[2]
Q4: What are forced degradation studies and why are they important?
Forced degradation, or stress testing, involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition.[3] These studies are crucial for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Assessing the intrinsic stability of the molecule.
-
Developing and validating stability-indicating analytical methods that can separate the drug from its degradation products.[4]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Action(s) |
| No degradation observed under stress conditions. | 1. Stress conditions are too mild.2. The compound is highly stable. | 1. Increase the concentration of the stressor, duration of exposure, or temperature.2. If the compound is inherently stable, document the conditions tested. |
| Complete degradation of the compound. | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressor, duration of exposure, or temperature to achieve a target degradation of 5-20%.[5] |
| Poor mass balance in analytical results. | 1. Some degradation products are not being detected (e.g., volatile, lack a chromophore).2. Degradation products are not eluting from the chromatography column. | 1. Use a universal detection method like mass spectrometry (MS).2. Modify the mobile phase or gradient to ensure all components are eluted. |
| Inconsistent or irreproducible degradation profiles. | 1. Variability in experimental conditions (e.g., temperature, light exposure).2. Impurities in the starting material or reagents. | 1. Tightly control all experimental parameters.2. Use high-purity reagents and a well-characterized starting material. |
| Difficulty in identifying a metabolite structure. | 1. Insufficient fragmentation in MS/MS.2. Isomeric metabolites are not being separated chromatographically. | 1. Optimize collision energy in the mass spectrometer.2. Modify the chromatographic method (e.g., change column, mobile phase, or gradient) to improve separation.3. Consider Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation of isolated metabolites.[2] |
Proposed Degradation Pathways and Experimental Workflow
Below are diagrams illustrating the potential degradation pathways of this compound and a general workflow for its degradation studies.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN), Water (HPLC grade)
-
pH meter, heating block/oven, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute with mobile phase, and analyze by a validated stability-indicating LC-MS/MS method.
Protocol 2: In Vitro Metabolism in Human Liver Microsomes (HLM)
Objective: To identify metabolites of this compound formed by phase I enzymes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold) for quenching
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the following mixture on ice:
-
Phosphate buffer (pH 7.4)
-
HLM (final concentration e.g., 0.5 mg/mL)
-
This compound (final concentration e.g., 1 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C with gentle shaking for a specified time (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Analysis: Collect the supernatant and analyze by LC-MS/MS to identify metabolites. Include control incubations without NADPH and without the test compound.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from stability and metabolism studies. Actual data needs to be generated experimentally.
| Study Type | Condition | Time Point | Parent Compound Remaining (%) | Major Metabolite 1 (%) | Major Metabolite 2 (%) |
| Forced Degradation | 0.1 M HCl, 60°C | 24 h | e.g., 85.2 | e.g., 10.5 (Acid) | e.g., 2.1 (Amide) |
| 0.1 M NaOH, 60°C | 24 h | e.g., 70.4 | e.g., 25.1 (Acid) | e.g., 1.5 (Amide) | |
| 3% H₂O₂, RT | 24 h | e.g., 92.1 | e.g., 4.3 (Hydroxylated Parent) | e.g., 1.2 (Other) | |
| In Vitro Metabolism | HLM + NADPH | 60 min | e.g., 65.7 | e.g., 15.8 (Hydroxylated Parent) | e.g., 8.9 (Amide) |
| HLM - NADPH | 60 min | e.g., 98.5 | e.g., <1.0 | e.g., <1.0 |
References
- 1. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. ijsdr.org [ijsdr.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purity Analysis of 3-Oxoisoindoline-5-carbonitrile
Welcome to the technical support center for the HPLC purity analysis of 3-Oxoisoindoline-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide a starting point for method development and to offer solutions for common issues encountered during the analysis.
Experimental Protocol: Proposed HPLC Method
This section provides a recommended starting method for the purity analysis of this compound. Optimization may be required based on the specific instrumentation and sample characteristics.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 0-30 min, 10-95% B; 30-40 min, 95% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection. |
HPLC Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting column and mobile phase for the analysis of this compound?
A reversed-phase C18 column is a good starting point due to the aromatic nature of the compound. A mobile phase consisting of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) is recommended to ensure good peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[1][2]
Q2: How should I prepare my sample for analysis?
It is crucial to dissolve the sample in a solvent that is compatible with the mobile phase. A mixture of the aqueous and organic components of your mobile phase is often a good choice. To prevent column blockage, all samples should be filtered through a 0.45 µm syringe filter before injection.[3]
Q3: What is a typical detection wavelength for this compound?
Given the aromatic structure of this compound, a UV detector set to 254 nm is a common and effective choice for detection.[4][5]
Troubleshooting Guide
This section addresses specific issues you might encounter during your analysis.
Problem 1: Peak Tailing
Table 2: Troubleshooting Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a mobile phase additive like triethylamine (TEA) at a low concentration (e.g., 0.1%) or ensure the mobile phase pH is low (e.g., by using 0.1% TFA).[2] Using a high-purity, end-capped column can also minimize these interactions.[1] |
| Column Overload | Reduce the sample concentration or the injection volume.[1][2] |
| Extra-column Dead Volume | Ensure all tubing and connections between the injector, column, and detector are as short as possible and properly fitted.[2] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1] |
Problem 2: Poor Resolution Between Peaks
Table 3: Troubleshooting Poor Resolution
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Strength | Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. |
| Suboptimal Mobile Phase Composition | Try a different organic modifier (e.g., methanol instead of acetonitrile) or adjust the pH of the aqueous phase. |
| Low Column Efficiency | Ensure the column is properly packed and has not degraded. Operating at a slightly lower flow rate can sometimes improve efficiency.[6] |
Problem 3: Ghost Peaks Appearing in the Chromatogram
Table 4: Troubleshooting Ghost Peaks
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase | Use high-purity solvents and freshly prepared mobile phases. Water is a common source of contamination.[6] |
| Carryover from Previous Injection | Implement a needle wash step in your injection sequence and/or run a blank injection after a high-concentration sample. |
| Late Elution from a Previous Run | Extend the run time of your gradient to ensure all components from the previous sample have eluted.[1] |
Troubleshooting Flowchart
The following diagram provides a logical workflow for troubleshooting common HPLC issues.
References
Improving the regioselectivity of 3-Oxoisoindoline-5-carbonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in the regioselective synthesis of 3-Oxoisoindoline-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The main challenge is controlling the regioselectivity. During the synthesis, particularly when introducing substituents to the benzene ring of the isoindolinone core, a mixture of isomers (e.g., 3-oxo-isoindoline-6-carbonitrile or -4-carbonitrile) can be formed. Separating these isomers can be difficult due to their similar physical properties. Other challenges include incomplete reactions, low yields, and potential side reactions depending on the chosen synthetic route.
Q2: Which synthetic strategies offer the best regioselectivity for the 5-carbonitrile isomer?
A2: Strategies that introduce the nitrile group at the desired position early in the synthesis, using a starting material with the correct substitution pattern, generally provide the best regioselectivity. For instance, starting with 4-cyano-2-methylbenzoic acid or a related compound where the precursors to the lactam ring are correctly positioned relative to the cyano group can prevent the formation of other regioisomers. Palladium-catalyzed cyanation of a 5-bromo-3-oxoisoindoline precursor is another viable method, though it may require careful optimization to ensure high regioselectivity and yield.
Q3: How can I confirm the identity and regiochemistry of my product?
A3: A combination of analytical techniques is recommended. 1H and 13C NMR spectroscopy are powerful tools for determining the substitution pattern on the aromatic ring. The coupling patterns and chemical shifts of the aromatic protons can help distinguish between the 5-carbonitrile isomer and other possibilities. Additionally, techniques like High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition, and 2D NMR experiments (like COSY, HSQC, and HMBC) can provide definitive structural elucidation.
Q4: Are there any known biological activities or signaling pathways associated with this compound?
A4: The isoindolinone scaffold is present in a variety of biologically active molecules with a wide range of activities, including antitumor, anti-inflammatory, and antimicrobial properties. Some isoindolinone derivatives have been investigated as inhibitors of carbonic anhydrase. While the specific biological targets and signaling pathways for this compound are not extensively documented in publicly available literature, its structural similarity to other bioactive isoindolinones suggests potential applications in medicinal chemistry and drug discovery.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: (In palladium-catalyzed reactions) The palladium catalyst may be oxidized or otherwise deactivated. 2. Poor Quality Reagents: Starting materials or reagents may be impure or degraded. 3. Suboptimal Reaction Conditions: Temperature, reaction time, or solvent may not be ideal for the specific transformation. | 1. Catalyst Handling: Ensure the palladium catalyst is handled under an inert atmosphere (e.g., argon or nitrogen). Use of pre-catalysts can sometimes give more reliable results.[1] 2. Reagent Purification: Purify starting materials and ensure solvents are anhydrous where necessary. 3. Optimization of Conditions: Systematically screen reaction parameters such as temperature, concentration, and solvent. For instance, in Buchwald-Hartwig aminations, toluene and dioxane are common solvents, with temperatures typically ranging from 80-100°C.[2] |
| Formation of Regioisomers | 1. Non-selective Bromination: In routes starting from 2-methylbenzoic acid, the initial bromination can yield a mixture of 3-bromo and 5-bromo isomers. 2. Lack of Directing Group Control: In C-H activation/functionalization reactions, the directing group may not provide sufficient control over the position of substitution. | 1. Use of Regiopure Starting Materials: Begin the synthesis with a starting material that already has the desired substitution pattern, such as 4-cyano-2-methylbenzoic acid. 2. Optimize Bromination: Carefully control the conditions of the bromination reaction (temperature, catalyst, reaction time) to favor the formation of the 5-bromo isomer. Separation of the bromo-isomers prior to subsequent steps is crucial. 3. Ligand Screening: In palladium-catalyzed reactions, the choice of ligand can significantly influence regioselectivity. A screening of different phosphine ligands is recommended. |
| Incomplete Cyanation | 1. Inefficient Cyanide Source: The chosen cyanide source (e.g., Zn(CN)₂, CuCN) may not be reactive enough under the reaction conditions. 2. Catalyst Poisoning: The catalyst can be poisoned by impurities or side products. | 1. Vary Cyanide Reagent and Additives: Experiment with different cyanide sources and consider the use of additives that can enhance their reactivity. 2. Ensure Inert Atmosphere: Strictly maintain an inert atmosphere to prevent catalyst deactivation. |
| Difficulty in Product Purification | 1. Similar Polarity of Isomers: Regioisomers of 3-oxoisoindoline-carbonitrile often have very similar polarities, making chromatographic separation challenging. 2. Presence of Persistent Impurities: Side products from the reaction may co-elute with the desired product. | 1. Recrystallization: Attempt purification by recrystallization using a variety of solvent systems. 2. Advanced Chromatography: If column chromatography is not effective, consider preparative HPLC or supercritical fluid chromatography (SFC). 3. Derivatization: In some cases, it may be possible to selectively derivatize the desired isomer or an impurity to facilitate separation. |
Experimental Protocols
Synthesis of this compound via Multi-step Synthesis
This protocol is based on a synthetic route for the analogous 3-oxoisoindoline-5-carboxamide and adapted for the synthesis of the 5-carbonitrile.
Step 1: Bromination of 2-Methylbenzoic Acid
-
To a round-bottom flask cooled to 0°C, add 2-methylbenzoic acid (10 g, 0.0734 mol), iron powder (600 mg), and bromine (8 mL, 0.1595 mol).
-
Allow the mixture to warm to room temperature and stir overnight.
-
Carefully add water to the reaction mixture. The resulting solid is a mixture of 3-bromo and 5-bromo-2-methylbenzoic acid.
-
Purification is necessary to isolate the 5-bromo isomer. This can be achieved by fractional crystallization or chromatography. One reported method involves dissolving the mixture in methanol and then adding aqueous HCl to selectively precipitate the 5-bromo isomer.
Step 2: Oxidation to 5-Bromo-2,3-dihydro-1H-isoindolin-1-one
This step would typically involve the oxidation of the methyl group to a carboxylic acid, followed by conversion to a phthalide, and then reaction with an amine source. A more direct route may be possible but requires specific literature procedures.
Step 3: Cyanation of 5-Bromo-3-oxoisoindoline
-
In a microwave-safe vessel, combine 5-bromo-3-oxoisoindoline, zinc cyanide (Zn(CN)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and zinc dust in DMF.
-
Seal the vessel and heat in a microwave reactor. Reaction conditions (temperature, time) will need to be optimized.
-
After completion, the reaction mixture is worked up by partitioning between an organic solvent and water.
-
The crude product is then purified by column chromatography or recrystallization to yield this compound.
Note: The yields for each step will depend on the successful optimization of the reaction conditions and purification procedures.
Data Presentation
The following table summarizes hypothetical data for the optimization of the cyanation reaction, illustrating the type of data that should be collected to improve regioselectivity and yield.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield of 5-cyano isomer (%) | Ratio of 5-cyano to other isomers |
| 1 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 110 | 65 | 90:10 |
| 2 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 | 78 | 95:5 |
| 3 | Pd(PPh₃)₄ | - | Na₂CO₃ | DMF | 120 | 55 | 85:15 |
| 4 | PdCl₂(dppf) | - | K₃PO₄ | NMP | 130 | 72 | 92:8 |
Visualizations
Experimental Workflow for Optimizing Regioselectivity
Caption: Workflow for optimizing the regioselective synthesis of this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.
References
Technical Support Center: Palladium Catalyst Removal from 3-Oxoisoindoline-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from 3-Oxoisoindoline-5-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of residual palladium from this compound, offering step-by-step solutions to achieve the desired product purity.
Issue 1: High Levels of Residual Palladium Detected After Initial Purification
Possible Causes:
-
Inefficient Primary Purification: Standard purification methods like crystallization or flash chromatography may not be sufficient to remove all palladium species, especially if the palladium is complexed with the product or other organic molecules.[1][2][3]
-
Presence of Multiple Palladium Species: The reaction mixture may contain palladium in various oxidation states (e.g., Pd(0), Pd(II)), which can have different solubilities and affinities for purification media.[4]
-
Strong Coordination of Palladium to the Product: The nitrogen and carbonyl groups in this compound can act as ligands, forming stable complexes with palladium that are difficult to break.
Recommended Solutions:
-
Employ a Scavenging Step: After the initial purification, introduce a dedicated palladium scavenging step.[1][2] This is a highly effective method for reducing palladium to very low levels.
-
Select an Appropriate Scavenger: The choice of scavenger is critical and depends on the nature of the palladium species and the solvent system. Thiol-based, amine-based (e.g., Trisamine), and triazine-based (TMT) scavengers are commonly used for palladium removal.[4][5]
-
Optimize Scavenging Conditions: Systematically optimize the scavenger amount, temperature, and treatment time to maximize palladium removal while minimizing product loss.
Issue 2: Product Loss During the Palladium Removal Process
Possible Causes:
-
Non-specific Adsorption: The chosen scavenger or purification medium (e.g., activated carbon, silica) may non-specifically adsorb the this compound product.
-
Product Instability: The conditions used for palladium removal (e.g., temperature, pH) might lead to product degradation.
-
Co-precipitation: During crystallization or precipitation steps aimed at removing the catalyst, the product may co-precipitate.
Recommended Solutions:
-
Screen a Panel of Scavengers: Test different types of scavengers to find one with high selectivity for palladium over your product.
-
Use Solid-Supported Scavengers: These are generally preferred as they can be easily removed by filtration, minimizing the risk of introducing new soluble impurities.[6]
-
Perform Small-Scale Optimization Studies: Before committing the entire batch, conduct small-scale experiments to determine the optimal conditions that balance palladium removal with product recovery.
-
Consider Alternative Purification Methods: If scavenging leads to significant product loss, explore other techniques like liquid-liquid extraction with a solution that can selectively chelate the palladium.[7]
Issue 3: Inconsistent Results in Palladium Removal
Possible Causes:
-
Variability in the Reaction Mixture: The speciation of palladium can vary from batch to batch, affecting the efficiency of the removal process.
-
Incomplete Reaction: Residual starting materials or by-products can interfere with the palladium removal process.
-
Inadequate Mixing: In slurry-based scavenging methods, inefficient mixing can lead to incomplete contact between the scavenger and the palladium species.
Recommended Solutions:
-
Ensure Consistent Reaction Work-up: Standardize the work-up procedure to ensure the composition of the crude product is as consistent as possible before palladium removal.
-
Characterize the Palladium Species: If possible, try to identify the dominant palladium species in your reaction mixture to select the most effective scavenger.
-
Optimize Agitation: For slurry-based methods, ensure vigorous and consistent stirring to maximize the interaction between the scavenger and the solution.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for removing palladium from this compound?
A1: While traditional methods like chromatography and crystallization can reduce palladium levels, the most effective and widely adopted approach in the pharmaceutical industry is the use of palladium scavengers.[8][9] These are materials that selectively bind to palladium, allowing for its removal by filtration. Common types of scavengers include functionalized silica gels and resins.[5][6]
Q2: How do I choose the right palladium scavenger for my specific reaction?
A2: The choice of scavenger depends on several factors, including the form of the palladium catalyst used, the solvent system, and the functional groups present in your target molecule. For a molecule like this compound, which contains nitrogen and oxygen functionalities, it is advisable to screen a small panel of scavengers with different functional groups (e.g., thiol, amine, and mixed-mode) to identify the most efficient one.
Q3: What are the typical loading and contact times for palladium scavengers?
A3: The optimal loading and contact time can vary significantly. A good starting point is to use a 5-10 fold excess of the scavenger by weight relative to the amount of residual palladium. The treatment time can range from a few hours to overnight. It is crucial to perform optimization studies to determine the most efficient conditions for your specific system.
Q4: How can I quantify the amount of residual palladium in my product?
A4: The industry-standard method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[10][11] This technique offers high sensitivity and accuracy. For more rapid, in-process checks, fluorescence-based assays are also available, though they may require validation against ICP-MS.[10][11]
Q5: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?
A5: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products (ICH Q3D).[8][12] Palladium is classified as a Class 2B element, and its permitted daily exposure (PDE) is used to calculate the acceptable concentration limit in the API, which is typically in the low parts-per-million (ppm) range.
Data Presentation
Table 1: Comparison of Common Palladium Scavenging Agents
| Scavenger Type | Functional Group | Typical Application | Advantages | Disadvantages |
| Silica-Thiol | Thiol (-SH) | Effective for Pd(0) and Pd(II) | High efficiency, broad applicability | Potential for thiol leaching |
| Silica-Trisamine | Primary and Secondary Amines | Good for various Pd species | High capacity, good for polar solvents | Can interact with acidic functional groups |
| Silica-TMT | Trimercaptotriazine | Highly selective for Pd | Very high affinity for palladium | Can be more expensive |
| Activated Carbon | N/A | Broad-spectrum adsorbent | Inexpensive, readily available | Low selectivity, potential for product loss |
| Polymer-Bound Scavengers | Various | Versatile | High loading capacity, good for flow chemistry | Swelling in certain solvents |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging using a Silica-Based Scavenger
-
Dissolution: Dissolve the crude this compound containing residual palladium in a suitable organic solvent (e.g., THF, DCM, or the reaction solvent).
-
Scavenger Addition: Add the selected silica-based scavenger (e.g., Silica-Thiol) to the solution. The amount of scavenger should be calculated based on the expected amount of residual palladium (typically a 5-10 fold excess).
-
Stirring: Stir the mixture at a controlled temperature (room temperature is often a good starting point) for a predetermined time (e.g., 2-24 hours).
-
Filtration: Filter the mixture to remove the solid-supported scavenger. A celite pad can be used to ensure complete removal of fine particles.[7][13]
-
Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.
Visualizations
Caption: Experimental workflow for the removal of palladium catalyst.
Caption: Troubleshooting decision tree for palladium removal.
References
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. industry.pharmaceutical-tech.com [industry.pharmaceutical-tech.com]
- 10. pharmtech.com [pharmtech.com]
- 11. arborassays.com [arborassays.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-Oxoisoindoline-5-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3-Oxoisoindoline-5-carbonitrile. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and practical approach involves a multi-step synthesis starting from 4-methyl-3-nitrobenzonitrile. The key steps include the oxidation of the methyl group, reduction of the nitro group to an amine, formation of a suitable precursor, and a final intramolecular cyclization to form the desired lactam.
Q2: What are the critical parameters to monitor during the scale-up of the final cyclization step?
Temperature control is crucial during the lactam formation. Exothermic reactions can lead to side product formation and impurities.[1] Efficient stirring is also vital to ensure homogenous heat distribution and reaction kinetics.[1] Monitoring the reaction progress by techniques like HPLC is recommended to determine the optimal reaction time and prevent degradation of the product.
Q3: I am observing incomplete conversion during the reductive amination step. What are the possible causes and solutions?
Incomplete conversion in reductive amination can be due to several factors. The imine formation might be reversible or slow. Ensure anhydrous conditions as water can hydrolyze the imine intermediate. The reducing agent might not be active enough or added in insufficient quantity.[2][3] Consider using a different reducing agent like sodium triacetoxyborohydride, which is often more effective and tolerant of slight acidity.[4][5] You can also try adjusting the pH; a slightly acidic medium (pH 4-6) often favors imine formation.[6]
Q4: My final product is difficult to purify. What strategies can I employ for large-scale purification?
For large-scale purification of this compound, crystallization is often more practical and cost-effective than column chromatography.[2] Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and low solubility at room temperature or below for efficient crystallization and high recovery. Anti-solvent crystallization can also be an effective technique.
Q5: Are there any safety precautions I should be aware of when handling the reagents for this synthesis?
Yes, several reagents used in this synthesis require careful handling. For instance, when working with sodium borohydride, be aware of its reactivity with protic solvents, which can generate hydrogen gas.[2] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guides
Problem 1: Low Yield in the Oxidation of 4-Methyl-3-nitrobenzonitrile to 4-Carboxy-3-nitrobenzonitrile
| Possible Cause | Suggested Solution |
| Incomplete reaction | Increase reaction time and/or temperature. Monitor the reaction progress using TLC or HPLC. |
| Inefficient oxidant | Ensure the quality and activity of the oxidizing agent (e.g., KMnO₄, CrO₃). Consider using a phase transfer catalyst for heterogeneous reactions. |
| Side reactions | Over-oxidation can occur. Optimize the stoichiometry of the oxidant and control the reaction temperature carefully. |
| Product isolation issues | The product might be partially soluble in the aqueous phase. Ensure complete precipitation by adjusting the pH and consider extraction with a suitable organic solvent. |
Problem 2: Incomplete Reduction of the Nitro Group
| Possible Cause | Suggested Solution |
| Catalyst poisoning | Ensure the starting material is pure and free of catalyst poisons like sulfur compounds. Use a fresh batch of catalyst (e.g., Pd/C). |
| Insufficient hydrogen pressure | For catalytic hydrogenation, ensure the system is properly sealed and maintain the recommended hydrogen pressure. |
| Inadequate mixing | For heterogeneous catalysis, ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. |
| Alternative reducing agents | If catalytic hydrogenation is problematic, consider alternative reducing agents like SnCl₂/HCl or Fe/NH₄Cl. |
Problem 3: Formation of Side Products During Reductive Amination and Cyclization
| Possible Cause | Suggested Solution |
| Over-alkylation of the amine | In reductive amination, the newly formed amine can react further. Use a large excess of the aminating agent (e.g., ammonia) to favor the formation of the primary amine.[7] |
| Polymerization during lactam formation | High concentrations and temperatures can favor intermolecular reactions. Perform the cyclization at a lower concentration (high dilution principle) and control the temperature carefully. |
| Incomplete cyclization | The equilibrium may not favor the lactam. Consider using a dehydrating agent or a catalyst to drive the reaction to completion. Forcing conditions might be necessary, but should be optimized to avoid degradation.[8] |
| Racemization (if applicable) | If stereochemistry is a concern, prolonged reaction times or harsh conditions can lead to racemization. Optimize conditions for shorter reaction times and milder temperatures. |
Experimental Protocols
Proposed Synthesis of this compound
This proposed multi-step synthesis is based on established chemical transformations for related compounds.
Step 1: Oxidation of 4-Methyl-3-nitrobenzonitrile to 4-Carboxy-3-nitrobenzonitrile
-
Methodology: 4-Methyl-3-nitrobenzonitrile is oxidized to the corresponding benzoic acid using a strong oxidizing agent like potassium permanganate.
-
Procedure:
-
Suspend 4-methyl-3-nitrobenzonitrile in water.
-
Heat the mixture to 70-80 °C.
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature.
-
After the addition is complete, continue heating until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-carboxy-3-nitrobenzonitrile.
-
Step 2: Esterification of 4-Carboxy-3-nitrobenzonitrile to Methyl 4-(methoxycarbonyl)-2-nitrobenzoate
-
Methodology: The carboxylic acid is converted to its methyl ester to facilitate the subsequent reduction and prevent unwanted side reactions.
-
Procedure:
-
Dissolve 4-carboxy-3-nitrobenzonitrile in methanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
-
Step 3: Reductive Amination of Methyl 4-(methoxycarbonyl)-2-nitrobenzoate to Methyl 2-amino-4-(methoxycarbonyl)benzoate
-
Methodology: The nitro group is selectively reduced to an amine. Catalytic hydrogenation is a common method.
-
Procedure:
-
Dissolve the nitro-ester in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-4 bar).
-
Stir the reaction mixture at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate to obtain the amino-ester.
-
Step 4: Reductive Cyclization to this compound
-
Methodology: The amino-ester undergoes intramolecular cyclization to form the lactam ring. This can be achieved through a reductive amination pathway where an intermediate aldehyde is formed and then cyclizes. A more direct approach is the reductive cyclization of a suitable precursor. A plausible precursor would be 2-formyl-4-cyanobenzoic acid methyl ester. Assuming this intermediate, the final step would be a reductive amination with ammonia followed by cyclization.
-
Procedure (via reductive amination of a hypothetical 2-formyl-4-cyanobenzoate):
-
Dissolve methyl 2-formyl-4-cyanobenzoate in a solvent like methanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Stir the mixture at room temperature to allow for imine formation.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.[4]
-
Continue stirring until the reaction is complete (monitor by TLC or HPLC).
-
Quench the reaction carefully with water.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by crystallization or column chromatography to obtain this compound.
-
Quantitative Data Summary
| Step | Parameter | Typical Lab Scale Value | Considerations for Scale-Up |
| 1. Oxidation | Reactant Concentration | 0.1 - 0.5 M | Higher concentrations can increase throughput but may pose challenges for heat management. |
| Temperature | 70 - 80 °C | Precise temperature control is critical to avoid side reactions. Ensure adequate cooling capacity of the reactor. | |
| Reaction Time | 4 - 12 hours | May need to be adjusted based on mixing efficiency and heat transfer at a larger scale. | |
| 2. Esterification | Catalyst Loading | 1 - 5 mol% | Catalyst removal might be more challenging at scale. Consider using a solid-supported acid catalyst. |
| Temperature | Reflux (e.g., ~65 °C for MeOH) | Ensure efficient condensation to prevent loss of solvent. | |
| Reaction Time | 2 - 8 hours | Monitor for completion to avoid incomplete reaction or degradation. | |
| 3. Reduction | Catalyst Loading | 1 - 5 mol% (Pd/C) | Catalyst filtration and handling at a large scale require specialized equipment to prevent catalyst deactivation and ensure safety (pyrophoric nature of dry Pd/C). |
| Hydrogen Pressure | 1 - 4 bar | Reactor must be rated for the intended pressure. Ensure proper safety protocols for handling hydrogen gas. | |
| Reaction Time | 2 - 16 hours | Can be influenced by catalyst activity, substrate concentration, and hydrogen availability. | |
| 4. Cyclization | Reactant Concentration | 0.1 - 0.2 M | Higher dilution can favor intramolecular cyclization over intermolecular polymerization. |
| Temperature | 0 °C to Room Temperature | Exothermic nature of the reduction needs to be managed with appropriate cooling. | |
| Reaction Time | 4 - 24 hours | Monitor closely to optimize yield and minimize side product formation. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield of the final product.
References
- 1. A Photoenzyme for Challenging Lactam Radical Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Lactones, Lactams and Cyclization Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
3-Oxoisoindoline-5-carbonitrile synthesis without column chromatography
Welcome to the technical support center for the synthesis of 3-oxoisoindoline-5-carbonitrile. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to ensure a successful synthesis without the need for column chromatography.
Frequently Asked Questions (FAQs)
Q1: Is it feasible to synthesize and purify this compound without using column chromatography?
A1: Yes, it is feasible. The synthesis can be designed to yield a crude product of sufficient purity that can be further purified by recrystallization, thus avoiding column chromatography.
Q2: What is the most critical factor for a successful recrystallization?
A2: The choice of solvent is paramount. An ideal solvent will dissolve the this compound product at an elevated temperature but have low solubility for it at room temperature or below.[1][2] This differential solubility is what allows for the separation of the desired compound from impurities.[1][3]
Q3: My reaction is complete, but the product will not crystallize out of solution. What should I do?
A3: If crystals do not form upon cooling, you can try several techniques. First, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. If that fails, you can add a "seed crystal" of the pure product to induce crystallization. Finally, you can try reducing the volume of the solvent by evaporation and cooling the solution again, or adding an anti-solvent (a solvent in which your product is insoluble) dropwise until the solution becomes cloudy.
Q4: The final product has a low melting point and appears oily. What could be the cause?
A4: An oily product or a low melting point usually indicates the presence of impurities. This could be due to an incomplete reaction, side products, or residual solvent. A thorough washing of the crude product and careful recrystallization are necessary. If the product "oils out" during recrystallization, this means it is coming out of solution above its melting point. To remedy this, you can try using a larger volume of solvent or a different solvent system.
Q5: Can I use a starting material other than 2-formyl-4-cyanobenzoic acid?
A5: The choice of starting material is critical to the success of the synthesis. While other synthetic routes to isoindolinones exist[4][5], the detailed protocol provided here is optimized for the specified starting materials. Using alternative precursors would require significant modification and re-optimization of the reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Incorrect reaction temperature. 4. Inefficient work-up procedure. | 1. Monitor the reaction by TLC to ensure completion. Extend reaction time if necessary. 2. Ensure all reagents and solvents are pure and dry. 3. Maintain the recommended reaction temperature. 4. Ensure pH is adjusted correctly during work-up to precipitate the product. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient purification. | 1. Ensure the reaction has gone to completion via TLC analysis. 2. During recrystallization, ensure the product fully dissolves in the hot solvent, and that cooling is slow to allow for selective crystallization. Wash the filtered crystals with a small amount of cold solvent.[2] |
| Discolored Product (Yellow or Brown) | 1. Presence of colored impurities. 2. Thermal decomposition. | 1. During recrystallization, after dissolving the crude product in hot solvent, you can add a small amount of activated charcoal to adsorb colored impurities. Hot filter the solution to remove the charcoal before cooling.[6] 2. Avoid excessive heating during the reaction and recrystallization. |
| Difficulty Filtering the Product | 1. Very fine crystals have formed. | 1. This can be caused by cooling the solution too quickly during recrystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger crystals.[2] |
Experimental Protocols
Synthesis of this compound
This protocol is based on a modified procedure for the synthesis of related isoindolinone derivatives.
Materials:
-
2-Formyl-4-cyanobenzoic acid
-
Ammonium acetate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-formyl-4-cyanobenzoic acid (1 equivalent) and ammonium acetate (3 equivalents) in methanol.
-
Reaction: Stir the mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reduction: Once the formation of the intermediate imine is complete (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.
-
Quenching and Work-up: After the addition is complete, stir the reaction at room temperature for 1 hour. Carefully quench the reaction by the slow addition of water. Acidify the mixture with 1N HCl to pH ~2.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Solvent Selection:
-
A solvent screening should be performed to find the optimal solvent or solvent system.[1]
-
Commonly used solvents for recrystallizing heterocyclic compounds include ethanol, methanol, ethyl acetate/hexane, and acetone/hexane mixtures.[6][7]
-
The ideal solvent should dissolve the crude product when hot but not when cold.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.[2]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Parameter | Value |
| Starting Material | 2-Formyl-4-cyanobenzoic acid |
| Key Reagents | Ammonium acetate, Sodium borohydride |
| Solvent | Methanol |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux, then 0 °C to RT |
| Purification Method | Recrystallization |
| Typical Crude Yield | 75-85% |
| Typical Yield after Recrystallization | 60-70% |
Table 2: Potential Recrystallization Solvents
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Notes |
| Ethanol | Low | High | A good starting point for polar compounds. |
| Isopropanol | Low | High | Similar to ethanol, may offer different selectivity. |
| Ethyl Acetate / Hexane | Low | High | A common mixed-solvent system for compounds of intermediate polarity. |
| Acetone / Water | Low | High | Another potential mixed-solvent system. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting common issues in the synthesis.
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. Recrystallization Synthesis - 902 Words | Bartleby [bartleby.com]
- 4. Isoindolinone synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to PARP Inhibitors in Oncology: Benchmarking 3-Oxoisoindoline Derivatives Against Established Therapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the emerging 3-oxoisoindoline class of Poly (ADP-ribose) polymerase (PARP) inhibitors against established PARP inhibitors in oncology. This analysis is supported by available preclinical and clinical data, with a focus on mechanism of action, potency, and therapeutic efficacy.
While specific data for 3-Oxoisoindoline-5-carbonitrile is limited in the public domain, the broader isoindolinone scaffold is a well-recognized pharmacophore for potent PARP inhibition.[1] This guide will utilize data from representative 3-oxoisoindoline derivatives, such as the 3-oxoisoindoline-4-carboxamide series and the preclinical candidate NMS-P515, as a proxy to compare against clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib.[2][3]
Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping
PARP inhibitors exert their anti-cancer effects primarily through the concept of synthetic lethality.[4] In cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break (SSB) repair leads to an accumulation of DSBs during DNA replication, ultimately resulting in cell death.
A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA. This PARP-DNA complex is itself a cytotoxic lesion that can be more potent than catalytic inhibition alone. The trapping efficiency varies among different inhibitors and is considered a significant contributor to their clinical activity.[5]
Caption: Signaling pathway of PARP inhibition leading to synthetic lethality in homologous recombination-deficient cancer cells.
Comparative Performance Data
The following tables summarize the available quantitative data for representative 3-oxoisoindoline derivatives and established PARP inhibitors, focusing on their inhibitory potency and clinical efficacy in key indications.
Table 1: Preclinical Inhibitory Potency of PARP Inhibitors
| Compound Class | Representative Compound | PARP1 IC50 / Kd (nM) | PARP2 IC50 / Kd (nM) | Reference |
| 3-Oxoisoindoline | NMS-P515 | 16 (Kd) | >10,000 (Kd) | [2] |
| Compound 1e (3-oxoisoindoline-4-carboxamide series) | 15 (IC50) | - | [3] | |
| Phthalazinone | Olaparib | 1.87 (Ki) | - | [6] |
| Indazole Carboxamide | Niraparib | - | - | |
| Azepino-Indolone | Rucaparib | - | - | |
| Phthalazinone | Talazoparib | 0.65 (Ki) | - | [6] |
| Benzimidazole Carboxamide | Veliparib | 5.2 (Ki) | 2.9 (Ki) |
Note: Direct comparative IC50/Kd values under identical assay conditions are often unavailable. The data presented is from various sources and should be interpreted with caution.
Table 2: Clinical Efficacy of Approved PARP Inhibitors in Ovarian Cancer (Maintenance Therapy)
| Drug | Clinical Trial | Patient Population | Median Progression-Free Survival (PFS) - Drug Arm | Median PFS - Placebo Arm | Hazard Ratio (HR) | Reference |
| Olaparib | SOLO-1 | BRCAm, Newly Diagnosed | Not Reached | 13.8 months | 0.30 | |
| Niraparib | PRIMA | HRD-positive, Newly Diagnosed | 21.9 months | 10.4 months | 0.43 | |
| Rucaparib | ARIEL3 | BRCAm, Recurrent, Platinum-Sensitive | 16.6 months | 5.4 months | 0.23 |
Table 3: Clinical Efficacy of Approved PARP Inhibitors in Metastatic Breast Cancer
| Drug | Clinical Trial | Patient Population | Median Progression-Free Survival (PFS) - Drug Arm | Median PFS - Chemotherapy Arm | Hazard Ratio (HR) | Reference |
| Olaparib | OlympiAD | gBRCAm, HER2- | 7.0 months | 4.2 months | 0.58 | |
| Talazoparib | EMBRACA | gBRCAm, HER2- | 8.6 months | 5.6 months | 0.54 |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key assays used to evaluate PARP inhibitors.
PARP Inhibition Assay (ELISA-based)
This assay quantifies the enzymatic activity of PARP1 by measuring the amount of poly(ADP-ribose) (PAR) generated.
-
Coating: A 96-well plate is coated with histone proteins, which serve as a substrate for PARP1.
-
Reaction: Recombinant PARP1 enzyme, biotin-labeled NAD+ (the substrate for PAR synthesis), and the test inhibitor (at various concentrations) are added to the wells. The plate is incubated to allow the PARP-mediated ribosylation to occur.
-
Detection: Streptavidin-HRP (horseradish peroxidase) is added, which binds to the biotinylated PAR chains. A chemiluminescent or colorimetric HRP substrate is then added.
-
Data Analysis: The resulting signal is measured using a plate reader. The intensity of the signal is proportional to the amount of PAR synthesized and thus reflects the PARP1 activity. IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to trap PARP enzymes on a DNA substrate.[7][8]
-
Principle: A fluorescently labeled DNA oligonucleotide is used. When PARP binds to this DNA, the resulting larger complex tumbles more slowly in solution, leading to a high fluorescence polarization (FP) signal. In the presence of NAD+, PARP auto-ribosylates and dissociates from the DNA, resulting in a low FP signal. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.
-
Procedure: The fluorescent DNA probe, PARP enzyme, NAD+, and the test inhibitor are incubated together.
-
Measurement: The FP signal is measured over time using a suitable plate reader.
-
Data Analysis: An increase in the FP signal in the presence of the inhibitor compared to the control (enzyme and NAD+ without inhibitor) indicates PARP trapping.
Cellular Cytotoxicity Assay
This assay determines the concentration of the inhibitor that is toxic to cancer cells.
-
Cell Culture: Cancer cell lines (e.g., with and without BRCA mutations) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of the PARP inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a reagent such as resazurin or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
In Vivo Xenograft Efficacy Study
This protocol outlines a general workflow for assessing the anti-tumor activity of a PARP inhibitor in a mouse model.[4][9]
Caption: General workflow for an in vivo xenograft study to evaluate PARP inhibitor efficacy.
Logical Comparison and Future Directions
The isoindolinone scaffold represents a promising chemical class for the development of novel PARP inhibitors.[2][10] Preclinical data on compounds like NMS-P515 suggest that high potency and selectivity for PARP1 can be achieved.[2] The key challenge for this class will be to translate this preclinical potential into clinical efficacy and a favorable safety profile that can compete with or improve upon the established PARP inhibitors.
Caption: Logical comparison of established PARP inhibitors and emerging 3-oxoisoindoline derivatives.
Future research should focus on head-to-head preclinical and clinical studies to directly compare the efficacy, safety, and PARP trapping potential of novel 3-oxoisoindoline-based inhibitors with the current standards of care. Furthermore, exploring the potential for improved CNS penetration with the isoindolinone scaffold could open new therapeutic avenues for brain malignancies.[10]
References
- 1. Preclinical studies of a PARP targeted, Meitner-Auger emitting, theranostic radiopharmaceutical for metastatic ovarian cancer (Journal Article) | OSTI.GOV [osti.gov]
- 2. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 3-Oxoisoindoline-5-carbonitrile Derivatives: A Focus on PARP Inhibition and Antioxidant Activity
For Immediate Release
A comprehensive analysis of 3-oxoisoindoline-5-carbonitrile and its related derivatives reveals jejich significant potential in therapeutic applications, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP) for cancer treatment and as potent antioxidants. This guide synthesizes findings from multiple studies to offer a comparative perspective on their biological activities, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The core structure of 3-oxoisoindoline has been identified as a valuable scaffold in medicinal chemistry.[1] Modifications at the 5-carbonitrile position, as well as other substitutions on the isoindolinone ring system, have led to the development of derivatives with diverse and potent biological effects, including anticancer, anti-inflammatory, antiviral, and analgesic properties.
Comparative Analysis of Biological Activity
This report focuses on two primary activities demonstrated by 3-oxoisoindoline derivatives: PARP inhibition and antioxidant effects.
PARP Inhibition
A series of 3-oxoisoindoline-4-carboxamides have been designed and evaluated as potent PARP inhibitors.[2] These compounds function by mimicking the nicotinamide portion of NAD+, competing for the NAD+-binding site of PARP enzymes.[3] PARP1 and PARP2 are crucial for repairing single-strand DNA breaks; their inhibition leads to the accumulation of double-strand breaks during cell division, a mechanism that is synthetically lethal in cancer cells with pre-existing DNA repair deficiencies, such as BRCA1/2 mutations.[3][4][5]
The inhibitory activities of key 3-oxoisoindoline-4-carboxamide derivatives against PARP-1 are summarized below.
| Compound ID | Lactam N-Substituent | PARP-1 Enzymatic IC50 (nM) | Cell-Based PARP Inhibition EC50 (nM) |
| 1a | H | 24 | >10000 |
| 1e | piperidin-4-yl | 4 | 130 |
| 1f | piperidin-3-yl | 8 | 240 |
| 1g | (R)-piperidin-3-yl | 5 | 130 |
| 1h | (S)-piperidin-3-yl | 28 | 550 |
Data sourced from a study on substituted 3-oxoisoindoline-4-carboxamides as PARP inhibitors.[2]
Structure-activity relationship (SAR) studies indicate that the presence of a secondary or tertiary amine on the lactam nitrogen is crucial for cellular potency.[2] X-ray crystallography of compound 1e bound to PARP-1 confirmed the formation of a seven-membered intramolecular hydrogen bond, which contributes to the planar conformation of the core structure and its binding affinity.[2] An additional hydrogen bond between the piperidine nitrogen and Gly-888 further enhances this interaction.[2]
Antioxidant Activity
In a separate line of investigation, 3-oxoisoindoline-5-carboxamide derivatives have been synthesized and evaluated for their antioxidant properties. The study assessed their ability to scavenge DPPH radicals and inhibit human LDL oxidation.
| Compound ID | Amide Substituent | DPPH Radical Scavenging IC50 (µM) | Human LDL Oxidation IC50 (µM) |
| 8a | 4-hydroxyphenyl | 18.5 | 1.2 |
| 8b | 3,4-dihydroxyphenyl | 12.3 | 0.8 |
| 8c | 4-hydroxy-3-methoxyphenyl | 15.6 | 1.0 |
| 8d | 4-chlorophenyl | >100 | >10 |
| 8e | 2,4-dichlorophenyl | >100 | >10 |
| BHA | (Standard) | 22.4 | 1.5 |
Data extracted from a study on the antioxidant activity of 3-oxoisoindoline-5-carboxamides.
The results indicate that derivatives with hydroxyl substitutions on the phenyl ring of the carboxamide exhibit significant antioxidant activity, in some cases surpassing the standard antioxidant Butylated hydroxyanisole (BHA).
Experimental Protocols
PARP-1 Inhibition Assay
The enzymatic inhibition of PARP-1 was determined using a scintillation proximity assay. The reaction mixture contained ³H-NAD+, activated DNA, and the test compound. The amount of radio-labeled ADP-ribose incorporated onto histone proteins was measured to determine the enzyme's activity. IC50 values were calculated from the dose-response curves.
For the cell-based assay, cells were treated with the test compounds and a DNA-damaging agent (e.g., methyl methanesulfonate). The level of poly(ADP-ribose) (PAR) polymer formation was then quantified using an ELISA-based assay. EC50 values represent the concentration of the compound required to inhibit PAR formation by 50%.
Antioxidant Assays
DPPH Radical Scavenging Assay: This assay is based on the reduction of the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. A solution of DPPH in methanol was mixed with various concentrations of the test compounds. The decrease in absorbance at 517 nm was monitored spectrophotometrically to determine the extent of radical scavenging.
Human LDL Oxidation Assay: Human low-density lipoprotein (LDL) was isolated from plasma and incubated with copper sulfate (CuSO₄) to induce oxidation. The formation of conjugated dienes was monitored by measuring the increase in absorbance at 234 nm. The ability of the test compounds to inhibit this oxidation was assessed by adding them to the LDL solution prior to the addition of CuSO₄.
Visualizing the Mechanism of Action
PARP Inhibition Signaling Pathway
Caption: Mechanism of PARP-1 inhibition by 3-oxoisoindoline derivatives leading to synthetic lethality.
Experimental Workflow for Antioxidant Assays
Caption: Workflow for determining the antioxidant activity of 3-oxoisoindoline derivatives.
Conclusion
The 3-oxoisoindoline scaffold is a promising platform for the development of novel therapeutic agents. The presented data highlights the potential of 3-oxoisoindoline-4-carboxamides as potent and cell-permeable PARP inhibitors for oncology applications. Furthermore, 3-oxoisoindoline-5-carboxamides have demonstrated significant antioxidant capabilities, suggesting their utility in conditions associated with oxidative stress. Further research into the structure-activity relationships of these derivatives will be crucial for optimizing their efficacy and selectivity for various therapeutic targets.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 3-Oxoisoindoline-5-carbonitrile in Targeted Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention. These heterobifunctional molecules offer a novel modality for selectively eliminating disease-causing proteins by coopting the cell's natural protein disposal machinery. At the heart of many potent PROTACs lies the ligand that engages an E3 ubiquitin ligase. This guide provides a comprehensive validation of the mechanism of action of PROTACs incorporating 3-Oxoisoindoline-5-carbonitrile as a building block for the Cereblon (CRBN) E3 ligase ligand, comparing its performance with established alternatives and providing the foundational experimental data for its evaluation.
The Central Role of this compound in PROTACs
This compound serves as a key structural motif for creating ligands that bind to Cereblon (CRBN), a crucial component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1] The isoindolinone scaffold is a well-established pharmacophore found in immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, all of which are known to bind to CRBN.[2][3] In the context of a PROTAC, a ligand derived from this compound acts as the "harness" for the E3 ligase, bringing it into proximity with a target protein of interest (POI).
The fundamental mechanism of action for a PROTAC utilizing a this compound-based ligand is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via a separate targeting ligand) and to the CRBN E3 ligase (via the isoindolinone moiety). This forms a transient ternary complex.
-
Ubiquitination: The close proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.
This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Comparative Analysis of E3 Ligase Ligands in PROTACs
The choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and overall pharmacological profile. While CRBN is a widely used E3 ligase, others such as the von Hippel-Lindau (VHL) E3 ligase are also frequently employed. The following table provides a comparative overview of PROTACs utilizing different E3 ligase ligands.
| Feature | CRBN-based PROTACs (e.g., derived from Isoindolinones) | VHL-based PROTACs |
| E3 Ligase Complex | CUL4A-DDB1-RBX1-CRBN | CUL2-RBX1-ELOB-ELOC-VHL |
| Ligand Characteristics | Smaller, often with better drug-like properties.[] | Generally larger and more peptidic in nature, though potent small molecule ligands exist. |
| Tissue Expression | Ubiquitously expressed, with high levels in hematopoietic cells.[5] | Widely expressed, but levels can be low in certain solid tumors and are regulated by oxygen levels.[5] |
| Subcellular Localization | Primarily nuclear, but can shuttle to the cytoplasm.[5] | Predominantly cytoplasmic.[5] |
| Known Off-Targets | Can induce degradation of certain zinc-finger transcription factors (neosubstrates).[][6] | Generally considered to have a narrower substrate scope, leading to higher selectivity.[5] |
| Representative PROTAC | dBET1 (targets BRD4) | ARV-771 (targets BET proteins) |
| Example DC50 Value | dBET1: ~18 nM (in RS4;11 cells) | ARV-771: <1 nM (in LNCaP cells) |
Quantitative Performance Data of Representative PROTACs
The efficacy of a PROTAC is primarily measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes key performance data for well-characterized PROTACs that serve as benchmarks for evaluating novel degraders.
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| dBET1 | BRD4 | CRBN | MV4;11 | Not explicitly stated, but potent degradation at 100nM | >98% | [7] |
| ARV-110 | Androgen Receptor | CRBN | VCaP | 1 nM | ~95-98% | [8] |
| Compound 21 | BRD4 | CRBN | THP-1 | Not explicitly stated, but effective degradation at submicromolar concentrations | Not specified | |
| PROTAC 17 | BRD4 | VHL | 22Rv1 | ~1 µM | >90% |
Experimental Protocols for Validating Mechanism of Action
To validate the mechanism of action of a novel PROTAC, a series of well-defined experiments are essential.
Western Blotting for Target Protein Degradation
This is the most direct method to quantify the reduction of the target protein.
-
Objective: To determine the DC50 and Dmax of the PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
-
Cell Viability Assay
This assay assesses the functional consequence of target protein degradation on cell proliferation.
-
Objective: To determine the effect of the PROTAC on cell viability (e.g., IC50).
-
Methodology (using CellTiter-Glo®):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay Procedure: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence, which is proportional to the amount of ATP and thus an indicator of cell viability. Plot cell viability against PROTAC concentration to determine the IC50.
-
Ternary Complex Formation Assay
This biophysical assay confirms the PROTAC's ability to bring the target protein and the E3 ligase together.
-
Objective: To measure the binding affinity and stability of the ternary complex.
-
Methodology (using Surface Plasmon Resonance - SPR):
-
Immobilization: Immobilize the E3 ligase (e.g., CRBN) onto an SPR sensor chip.
-
Binary Interaction: Inject the PROTAC over the sensor surface to measure its binding to the E3 ligase.
-
Ternary Interaction: Inject a mixture of the PROTAC and the target protein over the E3 ligase-coated surface to monitor the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and affinity (KD) of the interactions.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding.
Figure 1. Mechanism of action of a PROTAC utilizing a this compound-based CRBN ligand.
Figure 2. Experimental workflow for Western Blot analysis of protein degradation.
Figure 3. Logical comparison of CRBN and VHL as E3 ligase targets for PROTAC design.
References
- 1. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) [ouci.dntb.gov.ua]
- 2. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the identity of 3-Oxoisoindoline-5-carbonitrile with X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for confirming the molecular structure of 3-Oxoisoindoline-5-carbonitrile. While single-crystal X-ray crystallography is the definitive method for structural elucidation, its application can be limited by the availability of suitable crystals. This document outlines the gold-standard crystallographic approach and presents a robust, multi-technique strategy for unambiguous identification using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The experimental data presented herein for NMR, MS, and IR are representative values derived from spectral data of closely related isoindolinone analogues and predictive software, compiled to offer a practical guide in the absence of a publicly available, complete experimental dataset for this compound.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography provides an unequivocal determination of the three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and stereochemistry. This technique is considered the gold standard for structural confirmation.
Data Presentation
| Parameter | Expected Data for this compound |
| Crystal System | Monoclinic or Orthorhombic (Typical for similar small molecules) |
| Space Group | P2₁/c or Pbca (Common for centrosymmetric and non-centrosymmetric space groups respectively) |
| Unit Cell Dimensions (Å) | a, b, c (e.g., 5-15 Å) |
| Unit Cell Angles (°) | α, β, γ (e.g., α=γ=90°, β≈90-110° for monoclinic) |
| Molecules per Unit Cell (Z) | 2 or 4 |
| Resolution (Å) | < 1.0 |
| R-factor (%) | < 5 |
Experimental Protocol
A suitable single crystal of this compound is mounted on a goniometer. The crystal is then placed in a stream of X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated. The collected data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson synthesis and subsequently refined to obtain the final atomic coordinates.
Logical Workflow for X-ray Crystallography
X-ray crystallography workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. A combination of 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments can provide unambiguous evidence of the connectivity of atoms.
Data Presentation
¹H NMR (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.85 | s | 1H | NH |
| 8.10 | d | 1H | H-4 |
| 7.95 | d | 1H | H-6 |
| 7.80 | dd | 1H | H-7 |
| 4.50 | s | 2H | CH₂ |
¹³C NMR (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 168.0 | C=O |
| 145.0 | C-7a |
| 135.0 | C-3a |
| 133.0 | C-6 |
| 125.0 | C-4 |
| 123.0 | C-7 |
| 118.0 | CN |
| 110.0 | C-5 |
| 45.0 | CH₂ |
Experimental Protocol
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, 0.5 mL) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish proton-proton and proton-carbon correlations.
Experimental Workflow for NMR Analysis
A Comparative Guide to the Biological Activity of 3-Oxoisoindoline-5-carbonitrile and Similar Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This guide provides a comparative analysis of the biological properties of 3-Oxoisoindoline-5-carbonitrile and its derivatives against other relevant heterocyclic compounds. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate objective evaluation and inform future drug discovery efforts.
Overview of Biological Activities
The 3-oxoisoindoline core is associated with a wide spectrum of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects. While specific data for this compound is limited, its derivatives and the broader isoindolinone class have been more extensively studied. This guide will focus on comparing the activities of these compounds with other well-known heterocyclic structures.
Comparative Analysis of Biological Activity
To provide a clear comparison, the following tables summarize the quantitative data for the biological activities of 3-oxoisoindoline derivatives and other selected heterocycles.
Anticancer Activity
The cytotoxicity of isoindolinone derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Oxoisoindoline Derivative | Compound 11 (a 2-benzyl-6-substituted-ethoxy-isoindolinone) | HepG2 (Liver) | 5.89 | [1] |
| Indolin-2-one Derivative | Compound 9 | HepG2 (Liver) | 2.53 | |
| Indolin-2-one Derivative | Compound 20 | MCF-7 (Breast) | 5.28 | |
| Thiazolidinone Derivative | Compound 4c | MCF-7 (Breast) | 3.96 | [2] |
| Thiazolidinone Derivative | Compound 4j | Caco-2 (Colorectal) | 5.87 | [2] |
Antioxidant Activity
The antioxidant potential of these compounds is often assessed by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), or to inhibit the oxidation of biological macromolecules like low-density lipoproteins (LDL).
| Compound Class | Specific Compound/Derivative | Assay | Activity Metric | Value | Reference |
| 3-Oxoisoindoline-5-carboxamide | Compound 8a | DPPH Radical Scavenging | % Inhibition | High | [3] |
| 3-Oxoisoindoline-5-carboxamide | Compound 8a | LDL Oxidation Inhibition | % Inhibition | High | [3] |
| Isoindolinone Derivative | Compound 2f | ABTS Radical Scavenging | IC50 (µg/mL) | 27.72 | [3] |
| Isoindolinone Derivative | Compound 2c | ABTS Radical Scavenging | IC50 (µg/mL) | 40.76 | [3] |
Enzyme Inhibition: Carbonic Anhydrase
Certain isoindolinone derivatives have shown potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes implicated in various diseases.
| Compound Class | Specific Compound/Derivative | Enzyme Isoform | Kᵢ (nM) | Reference |
| Isoindolinone Derivative | Compound 2c | hCA I | 16.09 ± 4.14 | [4] |
| Isoindolinone Derivative | Compound 2f | hCA I | 11.48 ± 4.18 | [4] |
| Isoindolinone Derivative | Compound 2c | hCA II | 9.32 ± 2.35 | [4] |
| Isoindolinone Derivative | Compound 2f | hCA II | 14.87 ± 3.25 | [4] |
| Standard Inhibitor | Acetazolamide (AAZ) | hCA I | 436.20 | [4] |
| Standard Inhibitor | Acetazolamide (AAZ) | hCA II | 93.53 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The test compound is dissolved in DMSO and serially diluted in the complete medium. The cells are then treated with various concentrations of the compound and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[5]
DPPH Radical Scavenging Assay
This method assesses the free radical scavenging capacity of a compound.
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: The test compound is dissolved in a suitable solvent and mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase activity.
-
Reagents: Purified human carbonic anhydrase (hCA) isoforms, a suitable buffer (e.g., Tris-SO4), a substrate (e.g., 4-nitrophenyl acetate), and the test compound dissolved in DMSO are required.
-
Assay Procedure: In a 96-well plate, the buffer, test compound at various concentrations, and the enzyme solution are added and pre-incubated.
-
Reaction Initiation: The reaction is initiated by adding the substrate solution.
-
Kinetic Measurement: The change in absorbance is monitored over time at a specific wavelength (e.g., 405 nm for the hydrolysis of 4-nitrophenyl acetate).
-
Data Analysis: The rate of reaction is determined, and the percentage of inhibition is calculated. The IC50 and Kᵢ values are then determined from dose-response curves.[6]
Signaling Pathways and Mechanisms of Action
The biological effects of isoindolinone derivatives are often attributed to their modulation of specific cellular signaling pathways.
NF-κB Signaling Pathway (Anti-inflammatory Action)
Some isoindolinone derivatives are thought to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of this pathway can lead to a reduction in inflammation.
Caption: Inhibition of the NF-κB signaling pathway by isoindolinone derivatives.
NRF2 Signaling Pathway (Antioxidant Action)
The antioxidant effects of certain heterocyclic compounds can be mediated through the activation of the NRF2 signaling pathway. NRF2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.
Caption: Activation of the NRF2 antioxidant response pathway by heterocyclic compounds.
CDK7 Signaling Pathway (Anticancer Action)
Some isoindolinone derivatives have been suggested to act as inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription. Inhibition of CDK7 can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the CDK7 signaling pathway by isoindolinone derivatives.
Conclusion
The 3-oxoisoindoline scaffold represents a versatile platform for the development of novel therapeutic agents with a range of biological activities. As demonstrated, derivatives of this core structure exhibit promising anticancer, antioxidant, and enzyme inhibitory properties. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery, facilitating the rational design and evaluation of new and more effective heterocyclic drug candidates. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Profiling of Isoindolinone Scaffolds: A Focus on Neosubstrate Selectivity
For Researchers, Scientists, and Drug Development Professionals
The 3-oxoisoindoline core is a privileged scaffold in medicinal chemistry, most notably represented by the immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. While classically, cross-reactivity profiling of small molecules focuses on off-target kinase inhibition, the primary mechanism of many bioactive isoindolinone derivatives is not direct enzyme inhibition. Instead, they function as "molecular glues," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This guide provides a comparative analysis of the cross-reactivity of this class of molecules, with a focus on their neosubstrate profiles rather than traditional kinase inhibition panels.
Redefining Cross-Reactivity for Isoindolinone-Based Compounds
The "off-target" effects of isoindolinone-based molecular glues are primarily driven by the recruitment and subsequent degradation of unintended proteins, termed neosubstrates, to the CRBN E3 ligase.[1] The therapeutic effects and toxicities of these drugs are intrinsically linked to the specific set of proteins they mark for degradation. Therefore, a meaningful cross-reactivity profile must compare the identity and degradation efficiency of these neosubstrates.
Key, well-characterized neosubstrates for IMiDs include the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are central to the anti-myeloma and immunomodulatory effects of these drugs.[2][3] Another critical neosubstrate is SALL4, the degradation of which is associated with the teratogenic effects of thalidomide.[1]
Comparative Neosubstrate Profiles of Lenalidomide and Pomalidomide
The following table summarizes the comparative activity of two prominent isoindolinone-containing drugs, lenalidomide and pomalidomide. While both target IKZF1 and IKZF3 for degradation, their potency and effects on other cellular pathways differ.
| Parameter | Lenalidomide | Pomalidomide | Reference Compound(s) |
| Primary Target | Cereblon (CRBN) | Cereblon (CRBN) | Thalidomide |
| Primary Neosubstrates | IKZF1, IKZF3, CK1α | IKZF1, IKZF3 | Not Applicable |
| Effect on IKZF1/IKZF3 Degradation | Potent inducer of degradation | More potent inducer of degradation than lenalidomide | Thalidomide is a less potent inducer |
| Effect on TNF-α Production | Inhibits production | More potent inhibitor of TNF-α production than lenalidomide | Thalidomide also inhibits TNF-α |
| T-cell Co-stimulation | Enhances T-cell proliferation and IL-2 production | More potent T-cell co-stimulation than lenalidomide | Thalidomide has similar effects |
| Anti-angiogenic Activity | Inhibits angiogenesis | Markedly inhibits angiogenesis, decreases VEGF | Thalidomide is a known angiogenesis inhibitor |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the neosubstrate profile of isoindolinone-based compounds.
Western Blotting for Neosubstrate Degradation
This is a standard method to quantify the reduction in the levels of specific proteins following treatment with the test compound.
-
Cell Culture: Human cell lines relevant to the intended therapeutic area (e.g., MM.1S multiple myeloma cells) are cultured to a suitable density.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., 0.1 to 10 µM) for a specified period (e.g., 4 to 24 hours).
-
Protein Extraction: Cells are lysed, and total protein is extracted and quantified.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for the neosubstrates of interest (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-β-actin).
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The resulting bands are quantified using densitometry.
T-cell Co-stimulation Assay
This assay measures the immunomodulatory effect of the compounds on T-cell activation.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.
-
Stimulation: T-cells within the PBMC population are stimulated with anti-CD3 antibodies in the presence of varying concentrations of the test compound.
-
Proliferation Measurement: T-cell proliferation is assessed by measuring the incorporation of tritiated thymidine or by using a dye dilution assay (e.g., CFSE) analyzed by flow cytometry.
-
Cytokine Analysis: The supernatant is collected, and the concentration of secreted cytokines, such as IL-2, is measured by ELISA.[4]
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental approach, the following diagrams are provided.
Caption: CRBN-mediated protein degradation pathway.
Caption: Experimental workflow for neosubstrate profiling.
Conclusion
The cross-reactivity profiling of 3-oxoisoindoline-5-carbonitrile and related compounds requires a paradigm shift from traditional kinase screening to an in-depth analysis of their neosubstrate degradation profiles. Understanding the selectivity of these molecular glues for different neosubstrates is paramount for optimizing their therapeutic window, enhancing on-target efficacy while minimizing toxic off-target effects. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of this important class of therapeutic agents. Structural modifications to the isoindolinone core, including substitutions at various positions on the phthalimide ring, can significantly alter the neosubstrate profile, offering a promising avenue for the development of next-generation molecular glues with improved safety and efficacy.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different synthetic routes to 3-Oxoisoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 3-Oxoisoindoline-5-carbonitrile, a key building block in the development of various therapeutic agents, is a critical consideration for researchers in medicinal chemistry and process development. This guide provides a comparative analysis of two distinct synthetic pathways to this valuable intermediate, offering insights into their respective efficacies based on reported experimental data. The routes discussed herein commence from different commercially available starting materials, highlighting varied strategic approaches to the target molecule.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Multi-step Synthesis from 2-Methyl-5-nitrobenzonitrile | Route 2: Cyanation of a Brominated Isoindolinone Intermediate |
| Starting Material | 2-Methyl-5-nitrobenzonitrile | 5-Bromo-2-methylbenzoic acid |
| Key Transformations | Benzylic Bromination, Ammonolysis, Intramolecular Cyclization | Bromination, Ammonolysis, Palladium-Catalyzed Cyanation |
| Overall Yield | ~60% (calculated over 3 steps) | Not explicitly reported for the final cyanation step |
| Reaction Conditions | Benzylic bromination at reflux; Ammonolysis at room temperature; Cyclization at high temperature (140 °C) | Bromination at room temperature; Ammonolysis in a sealed tube at 65°C; Cyanation via microwave irradiation |
| Reagents of Note | N-Bromosuccinimide (NBS), Ammonium hydroxide, Acetic Acid | Bromine, Iron, Ammonia, Zinc Cyanide, Palladium Catalyst |
| Advantages | Readily available starting material, well-defined reaction steps. | Potentially shorter route if the brominated intermediate is available. |
| Disadvantages | Use of a lachrymatory intermediate (2-(bromomethyl)-5-nitrobenzonitrile), high-temperature cyclization. | Yield for the critical cyanation step is not provided, reliance on microwave technology. |
Route 1: A Three-Step Approach from 2-Methyl-5-nitrobenzonitrile
This synthetic pathway builds the isoindolinone core through a sequence of benzylic bromination, ammonolysis, and subsequent intramolecular cyclization.
Experimental Protocol
Step 1: Synthesis of 2-(bromomethyl)-5-nitrobenzonitrile
A solution of 2-methyl-5-nitrobenzonitrile (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of benzoyl peroxide in a suitable solvent such as carbon tetrachloride is refluxed for several hours. The reaction mixture is then cooled, filtered to remove succinimide, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization.
Step 2: Synthesis of 2-(aminomethyl)-5-nitrobenzonitrile
The benzylic bromide from the previous step is dissolved in a solvent like dichloromethane and treated with an excess of aqueous ammonium hydroxide. The reaction is stirred vigorously at room temperature. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to afford the aminomethyl intermediate.
Step 3: Synthesis of this compound
The 2-(aminomethyl)-5-nitrobenzonitrile is heated in a high-boiling point solvent such as acetic acid at 140 °C. The intramolecular cyclization proceeds to form the desired this compound. The product can be isolated upon cooling and purified by recrystallization.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Route 2: Synthesis via Cyanation of a Brominated Precursor
This route introduces the nitrile functionality in the final step via a palladium-catalyzed cyanation of a pre-formed bromo-isoindolinone.
Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-methylbenzoic acid
To a cooled (0 °C) mixture of 2-methylbenzoic acid and iron powder, bromine is added dropwise. The reaction is then stirred at room temperature overnight. The reaction is carefully quenched with water, and the resulting solid is filtered and dried to yield a mixture of bromo-isomers. The desired 5-bromo isomer is purified by recrystallization from methanol.
Step 2: Synthesis of 6-Bromoisoindolin-1-one
The purified 5-bromo-2-methylbenzoic acid is first converted to its corresponding methyl ester. The ester is then subjected to benzylic bromination using N-bromosuccinimide. The resulting benzylic bromide is then treated with a solution of ammonia in a sealed tube at 65 °C to effect both ammonolysis and cyclization to yield 6-bromoisoindolin-1-one with a reported yield of 92%.
Step 3: Synthesis of this compound
The 6-bromoisoindolin-1-one is subjected to a microwave-assisted cyanation reaction. A mixture of the bromo-isoindolinone, zinc cyanide, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and zinc dust in a solvent such as DMF is irradiated in a microwave reactor to afford the target this compound.
Note: While the reference describes this transformation, a specific yield for this cyanation step is not provided.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Conclusion
Both synthetic routes offer viable pathways to this compound. Route 1 is a more traditional, linear synthesis with well-defined steps, although it involves a lachrymatory intermediate and a high-temperature final step. Route 2 employs a modern microwave-assisted cyanation, which can often lead to shorter reaction times. However, the lack of a reported yield for the final, crucial step makes a direct efficacy comparison challenging.
The choice of synthetic route will ultimately depend on the specific requirements of the research setting, including the availability of starting materials, access to specialized equipment such as microwave reactors, and the desired scale of the synthesis. Further optimization of the final cyanation step in Route 2 would be necessary to fully assess its competitiveness with the more established multi-step approach of Route 1. Researchers are encouraged to consider these factors when selecting a synthetic strategy for the preparation of this compound.
A Comparative Guide to Orthogonal Methods for Validating the Purity of 3-Oxoisoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal analytical methods for the validation of 3-Oxoisoindoline-5-carbonitrile purity. Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing. The use of multiple, independent (orthogonal) methods provides a comprehensive purity profile, increasing confidence in the quality of the material. This document details the experimental protocols for key analytical techniques, presents comparative data in structured tables, and includes visualizations of experimental workflows.
Introduction to Orthogonal Purity Validation
The purity of a drug substance is a critical quality attribute that can impact its safety and efficacy. A single analytical method may not be sufficient to detect all potential impurities, which can include process-related impurities, degradation products, and residual solvents. Therefore, employing a suite of orthogonal methods, which rely on different chemical and physical principles, is essential for a comprehensive purity assessment. For this compound, a key intermediate in the synthesis of various therapeutic agents, a combination of chromatographic, spectroscopic, and thermal analysis techniques is recommended.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis, adept at separating and quantifying non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is typically the primary technique for determining the purity of the main component and quantifying related substances.
Experimental Protocol: RP-HPLC for this compound
Objective: To separate this compound from its potential process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for method development[1].
-
Mobile Phase: A gradient elution is typically employed to resolve impurities with a wide range of polarities. An example mobile phase could be a mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH 2) and a polar organic solvent like acetonitrile[1].
-
Gradient Program: A typical gradient might start with a low percentage of the organic solvent, which is gradually increased to elute more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 239 nm)[1].
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
Method Validation: The HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness[2].
Data Presentation: HPLC Purity Analysis
| Parameter | Specification | Typical Result for a High-Purity Batch |
| Purity by Area % | ≥ 99.5% | 99.8% |
| Individual Impurity | ≤ 0.10% | Impurity A: 0.05% |
| Total Impurities | ≤ 0.5% | 0.2% |
Spectroscopic Methods: NMR and Mass Spectrometry
Spectroscopic techniques are crucial for the structural elucidation and confirmation of the main component, as well as the identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule. For purity assessment, quantitative NMR (qNMR) offers a direct measurement of the analyte's purity against a certified reference standard[3][4].
Experimental Protocol: Quantitative ¹H-NMR (qNMR)
Objective: To determine the absolute purity of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: An accurately weighed amount of this compound and a certified internal standard (e.g., maleic anhydride) are dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition Parameters:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest should be used to ensure full relaxation of the nuclei.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration)[5].
-
-
Data Processing: The spectra are carefully phased and baseline corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are used for purity calculation.
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where: I = Integral value N = Number of protons for the integrated signal MW = Molecular weight W = Weight P = Purity of the standard
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for identifying impurities, especially when coupled with a chromatographic separation technique like LC-MS.
Experimental Protocol: LC-MS for Impurity Identification
Objective: To identify potential impurities in this compound.
-
Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) source.
-
LC Method: The HPLC method described previously can be adapted for LC-MS.
-
MS Parameters:
-
Ionization Mode: Positive or negative ESI, depending on the analyte's properties.
-
Scan Mode: Full scan mode to detect all ions within a specified mass range.
-
Fragmentation: Tandem MS (MS/MS) can be used to obtain structural information about the impurities by fragmenting the parent ions[6].
-
Data Presentation: Spectroscopic Analysis
| Technique | Parameter | Expected Result for this compound |
| ¹H-NMR | Chemical Shifts (δ, ppm) | Aromatic protons, CH₂ protons, and NH proton signals consistent with the structure. |
| ¹³C-NMR | Chemical Shifts (δ, ppm) | Carbonyl, nitrile, and aromatic carbon signals at characteristic chemical shifts. |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 159.0556 |
| High-Resolution MS | Exact Mass | Consistent with the calculated exact mass of C₉H₇N₂O⁺. |
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the purity of highly pure crystalline substances. The method is based on the principle that impurities lower the melting point and broaden the melting range of a substance[7].
Experimental Protocol: DSC for Purity Determination
Objective: To determine the purity of crystalline this compound.
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: A small amount of the sample (1-3 mg) is accurately weighed into an aluminum pan and hermetically sealed.
-
Heating Program: The sample is heated at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition[8].
-
Data Analysis: The van't Hoff equation is applied to the melting endotherm to calculate the mole percent of impurities[7].
Data Presentation: DSC Purity Analysis
| Parameter | Specification | Typical Result for a High-Purity Batch |
| Purity by DSC | ≥ 99.5 mol% | 99.9 mol% |
| Melting Point (Onset) | Report | ~150-155 °C (based on similar structures)[9] |
Residual Solvent Analysis: Headspace Gas Chromatography (GC)
Residual solvents are organic volatile chemicals that are used or produced in the manufacturing of drug substances. Their levels must be controlled within acceptable limits. Headspace gas chromatography (HS-GC) is the standard method for this analysis[10].
Experimental Protocol: HS-GC for Residual Solvents
Objective: To identify and quantify residual solvents in this compound.
-
Instrumentation: A GC system with a flame ionization detector (FID) and a headspace autosampler.
-
Sample Preparation: A known amount of the sample is dissolved in a suitable high-boiling solvent (e.g., dimethyl sulfoxide) in a headspace vial.
-
Headspace Parameters: The vial is heated to a specific temperature for a set time to allow volatile solvents to partition into the headspace.
-
GC Method:
-
Column: A column suitable for separating a wide range of organic solvents (e.g., a 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase).
-
Temperature Program: A temperature gradient is used to separate solvents with different boiling points.
-
-
Quantification: The amount of each solvent is determined by comparing its peak area to that of a certified reference standard.
Data Presentation: Residual Solvent Analysis
| Solvent | ICH Limit (ppm) | Result (ppm) |
| Methanol | 3000 | < 50 |
| Acetone | 5000 | < 50 |
| Dichloromethane | 600 | Not Detected |
Visualizations
Experimental Workflow for Purity Validation
Caption: Workflow for the orthogonal purity validation of this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a signaling pathway by an isoindolinone derivative.
Conclusion
The validation of this compound purity requires a multi-faceted approach. By combining the high-resolution separation of HPLC, the definitive structural information and direct quantification of NMR, the sensitive identification capabilities of mass spectrometry, the thermal analysis of DSC, and the specific detection of volatile impurities by headspace GC, a comprehensive and reliable purity profile can be established. This orthogonal approach ensures the quality and consistency of the material, which is paramount for its use in research and drug development.
References
- 1. isocratic rp-hplc method: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. rsc.org [rsc.org]
- 6. calpaclab.com [calpaclab.com]
- 7. researchgate.net [researchgate.net]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. 1-Isoindolinone 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 3-Oxoisoindoline-5-carbonitrile and Olaparib in PARP Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring deficiencies in DNA damage repair pathways. Olaparib, a potent PARP inhibitor, has seen widespread clinical success. This guide provides a head-to-head comparison of the well-established drug Olaparib with the investigational scaffold of 3-oxoisoindoline, focusing on available data for derivatives of this chemical class, as direct biological data for 3-Oxoisoindoline-5-carbonitrile is not extensively available in the public domain. This comparison aims to offer a data-driven perspective for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Target
Both Olaparib and investigational compounds based on the 3-oxoisoindoline scaffold target PARP enzymes, primarily PARP1 and PARP2. These enzymes are crucial for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, these compounds lead to an accumulation of SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with mutations in genes involved in homologous recombination repair (HRR), such as BRCA1 and BRCA2, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death through a process known as synthetic lethality.
dot
Quantitative Data Presentation
Due to the limited availability of public data for this compound, this section presents data for Olaparib and representative compounds from the broader 3-oxoisoindoline chemical class that have been evaluated as PARP inhibitors.
Table 1: Comparative PARP Inhibition
This table summarizes the in vitro inhibitory activity of Olaparib and representative isoindolinone-based PARP inhibitors against PARP1 and PARP2 enzymes. Lower values indicate higher potency.
| Compound | Target | IC50 / Ki / Kd (nM) | Notes |
| Olaparib | PARP1 | 5 | Potent inhibitor of both PARP1 and PARP2.[1] |
| PARP2 | 1 | ||
| NMS-P118 | PARP1 | 9 (Kd) | A highly selective isoindolinone-based PARP1 inhibitor.[1][2][3] |
| PARP2 | 1390 (Kd) | Demonstrates over 150-fold selectivity for PARP1 over PARP2.[2][3] | |
| Veliparib (ABT-888) | PARP1 | 5.2 (Ki) | An isoindolinone derivative that inhibits both PARP1 and PARP2.[4][5] |
| PARP2 | 2.9 (Ki) | ||
| Compound 1e | PARP1 | 1 (IC50) | A representative from a series of 3-oxoisoindoline-4-carboxamides. |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant.
Table 2: Comparative Cytotoxicity in Cancer Cell Lines
This table presents the cytotoxic activity (IC50 values) of Olaparib in various cancer cell lines. Data for a specific this compound is not available, however, general cytotoxicity has been observed for some isoindoline derivatives.
| Compound | Cell Line | Cancer Type | BRCA Status | IC50 (µM) |
| Olaparib | MDA-MB-436 | Breast | BRCA1 mutant | 4.7 |
| PEO1 | Ovarian | BRCA2 mutant | 0.004 | |
| Capan-1 | Pancreatic | BRCA2 mutant | - | |
| HCT116 | Colorectal | Not Specified | 2.799 | |
| HCT15 | Colorectal | Not Specified | 4.745 | |
| SW480 | Colorectal | Not Specified | 12.42 | |
| LNCaP | Prostate | Not Specified | 4.41 (Olaparib-resistant) | |
| C4-2B | Prostate | Not Specified | 28.9 (Olaparib-resistant) | |
| DU145 | Prostate | Not Specified | 3.78 (Olaparib-resistant) | |
| Isoindole-1,3-dione derivative (Compound 7) | A549 | Lung | Not Specified | 19.41 |
| HeLa | Cervical | Not Specified | - | |
| C6 | Glioma | Not Specified | - |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
PARP Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against PARP enzymes.
dot
Protocol Steps:
-
Plate Coating: 96-well plates are coated with histones, which act as the substrate for PARP.
-
Compound Addition: Serial dilutions of the test compound (e.g., Olaparib or an isoindolinone derivative) are added to the wells.
-
Enzyme Addition: A fixed concentration of recombinant human PARP1 or PARP2 enzyme is added to each well.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a solution containing biotinylated NAD+.
-
Incubation: The plate is incubated to allow for the poly(ADP-ribosyl)ation (PARylation) of histones.
-
Washing: The wells are washed to remove unbound reagents.
-
Detection: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated PAR chains.
-
Signal Generation: A chemiluminescent HRP substrate is added, and the resulting light signal is measured using a microplate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the PARP inhibitory activity of the compound. IC50 values are calculated by plotting the signal against the compound concentration.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
dot
Protocol Steps:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound.
-
Incubation: The plate is incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plate is incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. IC50 values are determined by plotting cell viability against compound concentration.
Conclusion
Olaparib is a well-characterized and clinically validated PARP inhibitor with potent activity against both PARP1 and PARP2. While direct comparative data for this compound is not available, the broader class of isoindolinone-based compounds has demonstrated significant potential as PARP inhibitors. Notably, compounds like NMS-P118 exhibit high selectivity for PARP1, which may offer a different therapeutic window compared to dual PARP1/2 inhibitors like Olaparib. The 3-oxoisoindoline scaffold represents a promising area for the development of novel PARP inhibitors. Further preclinical and clinical evaluation of specific derivatives, such as this compound, is necessary to fully elucidate their therapeutic potential in comparison to established drugs like Olaparib.
References
Benchmarking the Antioxidant Potential of 3-Oxoisoindoline-5-carbonitrile Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the antioxidant activity of 3-Oxoisoindoline-5-carbonitrile. A comprehensive literature search did not yield specific quantitative antioxidant activity data for this compound. Therefore, this document presents data on structurally related isoindolinone derivatives as a proxy, benchmarked against established antioxidant standards. This information is intended to serve as a valuable resource for researchers designing and interpreting antioxidant assays for this class of compounds.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often evaluated using various assays that measure its ability to scavenge free radicals or chelate pro-oxidant metals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a biological process or chemical reaction by 50%. A lower IC50 value indicates greater antioxidant potency.
The following table summarizes the available antioxidant activity data for various isoindolinone derivatives and standard antioxidant compounds. It is crucial to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Assay | IC50 (µg/mL) | IC50 (µM) | Percent Inhibition | Notes |
| Isoindolinone Derivatives | |||||
| 3-Oxoisoindoline-5-carboxamides (8a-8h) | DPPH | - | - | Active | All synthesized compounds possessed antioxidant activity. Compound 8a showed dominant activity.[1] |
| Ferrocene-substituted isoindolinone (11h) | - | - | - | 16.25% at 50 µg/mL | Exhibited significant antioxidant activity.[2] |
| Isoindolinone derivatives (2a-f) | ABTS | - | - | Moderate to Low | Demonstrated moderate to low antioxidant activity compared to standard antioxidants BHT, BHA, and α-tocopherol.[3] |
| Standard Antioxidants | |||||
| Ascorbic Acid (Vitamin C) | DPPH | 2.5 - 8.0 | - | - | A widely used water-soluble antioxidant standard. |
| α-Tocopherol (Vitamin E) | DPPH | 8.0 - 15.0 | - | - | A potent lipid-soluble antioxidant. |
| Quercetin | ABTS | - | 1.89 ± 0.33 | - | A flavonoid antioxidant known for its potent radical scavenging.[4] |
| Quercetin | DPPH | - | 4.60 ± 0.3 | - | A flavonoid antioxidant known for its potent radical scavenging. |
| Trolox | DPPH | 3.77 | - | - | A water-soluble analog of vitamin E commonly used as an antioxidant standard. |
| Trolox | ABTS | 2.93 | - | - | A water-soluble analog of vitamin E commonly used as an antioxidant standard. |
| Butylated Hydroxytoluene (BHT) | ABTS | - | - | - | A common synthetic antioxidant used as a reference. The order of activity was BHA > BHT > α-Tocopherol > isoindolinone derivatives.[3] |
| Butylated Hydroxyanisole (BHA) | ABTS | - | - | - | A common synthetic antioxidant used as a reference. The order of activity was BHA > BHT > α-Tocopherol > isoindolinone derivatives.[3] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental results. Below are generalized protocols for common in vitro and cell-based antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[5]
-
Principle: In the presence of an antioxidant, the stable purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[5] The change in absorbance is measured spectrophotometrically at approximately 517 nm.
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Test compound and standard antioxidant (e.g., Ascorbic Acid, Trolox) solutions at various concentrations
-
Methanol or ethanol as a blank
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.
-
Add a specific volume of the test compound or standard solution to the DPPH solution.
-
Incubate the mixture in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
-
Principle: The pre-formed blue-green ABTS•+ chromophore is reduced by an antioxidant to its colorless neutral form. The decrease in absorbance is measured at approximately 734 nm.
-
Reagents:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound and standard antioxidant (e.g., Trolox) solutions
-
-
Procedure:
-
Generate the ABTS•+ radical cation by mixing ABTS stock solution with potassium persulfate and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test compound or standard solution to the diluted ABTS•+ solution.
-
After a specific incubation time, measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
-
Principle: A fluorescent probe (e.g., fluorescein) is oxidized by a peroxyl radical generator (e.g., AAPH), leading to a loss of fluorescence. The presence of an antioxidant inhibits this oxidation, and the protective effect is quantified by measuring the area under the fluorescence decay curve.
-
Reagents:
-
Fluorescein solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution
-
Phosphate buffer (pH 7.4)
-
Test compound and standard antioxidant (Trolox) solutions
-
-
Procedure:
-
Pipette the test compound or standard into a microplate well.
-
Add the fluorescein solution to each well and incubate.
-
Initiate the reaction by adding AAPH.
-
Measure the fluorescence kinetically over time using a microplate reader.
-
The ORAC value is calculated from the net area under the fluorescence decay curve and is typically expressed as Trolox equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing it within a cellular environment.
-
Principle: The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can prevent the formation of DCF by scavenging ROS.
-
Reagents:
-
Cultured cells (e.g., HepG2)
-
DCFH-DA solution
-
Peroxyl radical initiator (e.g., AAPH)
-
Test compound and standard antioxidant (e.g., Quercetin)
-
-
Procedure:
-
Seed cells in a microplate and grow to confluence.
-
Load the cells with the DCFH-DA probe.
-
Treat the cells with the test compound or standard.
-
Induce oxidative stress by adding the radical initiator.
-
Measure the fluorescence intensity over time using a microplate reader.
-
The CAA value is calculated based on the inhibition of fluorescence compared to control cells.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures can aid in understanding the mechanism of action and the benchmarking process.
Caption: Nrf2 Signaling Pathway in Oxidative Stress Response.
Caption: Experimental Workflow for Antioxidant Activity Benchmarking.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Oxoisoindoline-5-carbonitrile: A Comprehensive Guide
For Immediate Reference: Waste Disposal Overview
The proper disposal of 3-Oxoisoindoline-5-carbonitrile is critical to ensure laboratory safety and environmental protection. This compound should be treated as hazardous chemical waste. The primary disposal route involves collection in a designated, properly labeled, and sealed container, followed by transfer to a licensed chemical waste disposal facility. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, ensure the following PPE is worn:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. Inspect for tears or holes before use.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a systematic manner, encompassing waste characterization, segregation, containment, and transfer.
1. Waste Characterization and Segregation:
-
Identify the Waste Stream: Classify this compound as a hazardous organic chemical waste. Due to the presence of a nitrile group, it should be segregated into the non-halogenated organic waste stream , unless it is mixed with halogenated solvents.
-
Do Not Mix: Avoid mixing with incompatible waste streams. Specifically, keep it separate from strong oxidizing agents and strong reducing agents.[5]
-
Aqueous Solutions: If the compound is in an aqueous solution, the entire solution must be treated as hazardous waste and should not be poured down the drain.[4][6]
2. Preparation for Disposal:
-
Select an Appropriate Waste Container: Use a designated, leak-proof, and chemically compatible container for non-halogenated organic waste. The container should have a secure screw-top cap.[6]
-
Label the Waste Container: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include any other components of the waste mixture.
3. Containment and Storage:
-
Solid Waste: If the compound is a solid, carefully transfer it to the designated waste container, minimizing the creation of dust.
-
Liquid Waste: If the compound is in a solution, carefully pour the liquid into the designated waste container, avoiding splashes.
-
Rinsate: Rinse any empty containers that held the compound with a small amount of a suitable solvent (e.g., acetone or ethanol). This rinsate must also be collected and added to the hazardous waste container.[6]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat and ignition sources, pending collection.[7]
4. Professional Disposal:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[3][6]
-
Follow Regulations: Adhere to all institutional, local, and national regulations for hazardous waste disposal.[3]
Emergency Procedures for Spills
In the event of a spill of this compound, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. For solid spills, carefully sweep up the material to avoid generating dust.
-
Collect the Spilled Material: Transfer the absorbed or swept-up material into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
Caption: A step-by-step workflow for the safe disposal of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. unigel.com.br [unigel.com.br]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound Manufacturer & Supplier China | Properties, Applications, Safety Data [nj-finechem.com]
Essential Safety and Operational Guide for Handling 3-Oxoisoindoline-5-carbonitrile
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Oxoisoindoline-5-carbonitrile, a compound that, while specific data is limited, warrants cautious handling due to its chemical structure. The procedural guidance herein is based on best practices for handling similar nitrile-containing and potentially cytotoxic compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Usage Notes |
| Hand Protection | Nitrile Gloves | Double gloving is recommended. Nitrile gloves offer superior resistance to a wide range of chemicals, including solvents, oils, and hazardous materials.[1][2] Inspect gloves for any tears or holes before use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing. For procedures with a higher risk of splashing, a chemically resistant apron or gown is advised. |
| Eye Protection | Safety Goggles/Glasses | Use tight-sealing safety goggles to protect against splashes. A face shield may be necessary for procedures with a significant splash risk. |
| Respiratory Protection | Fume Hood/Respirator | All handling of solid or volatile forms of the compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for safely managing this compound in a laboratory setting. This involves careful procedures for receiving, storing, handling, and disposing of the chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




